molecular formula AgP2-6 B1143582 Phosphanide;silver CAS No. 12002-82-3

Phosphanide;silver

Cat. No.: B1143582
CAS No.: 12002-82-3
M. Wt: 169.816 g/mol
InChI Key: NIRLYPIABKWCED-UHFFFAOYSA-N
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Description

Phosphanide;silver is a chemical compound featuring a silver cation coordinated with a phosphanide anion. Phosphanides, also known as phosphino anions or dihydridophosphate(1-), are characterized by the [PH2]- anion and contain phosphorus in a -3 oxidation state . These ligands are of significant interest in inorganic and organometallic chemistry due to their versatile coordination behavior, which includes monodentate, bidentate, and tridentate binding modes to metal centers . Research into metal-phosphanide complexes, including those with silver, explores their utility in catalytic processes and as precursors for the synthesis of more complex phosphorus-containing materials . The study of these compounds provides valuable insights into metal-ligand interactions and the development of new catalytic systems. As a research chemical, this product is intended for use in controlled laboratory settings by qualified professionals. Handling requires appropriate safety precautions. This compound is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications or personal use.

Properties

CAS No.

12002-82-3

Molecular Formula

AgP2-6

Molecular Weight

169.816 g/mol

IUPAC Name

phosphorus(3-);silver

InChI

InChI=1S/Ag.2P/q;2*-3

InChI Key

NIRLYPIABKWCED-UHFFFAOYSA-N

Canonical SMILES

[P-3].[P-3].[Ag]

Origin of Product

United States

Synthetic Methodologies for Phosphanide;silver Compounds

Routes to Silver-Phosphanide Coordination Complexes

The formation of silver-phosphanide coordination complexes is a cornerstone of silver-organophosphorus chemistry. These syntheses can be broadly categorized into two main approaches: the controlled reaction of pre-functionalized organophosphorus ligands with silver salts and the direct use of phosphanide (B1200255) anions generated from elemental phosphorus or alkali metal phosphides.

A prevalent and versatile method for synthesizing silver-phosphanide complexes involves the direct reaction between a silver(I) precursor and a neutral organophosphorus ligand, typically a tertiary phosphine (B1218219). This approach allows for a high degree of control over the final product's stoichiometry, geometry, and nuclearity.

The stoichiometry of the reactants, specifically the metal-to-ligand ratio, is a critical parameter that dictates the structure of the resulting silver-phosphine complex. By carefully controlling this ratio, chemists can selectively synthesize complexes with varying numbers of phosphine ligands coordinated to the silver center, leading to different geometries such as linear, trigonal planar, or tetrahedral.

For instance, the reaction of silver(I) salts like silver nitrate (B79036) (AgNO3) with cyclohexyldiphenylphosphine can yield different products depending on the molar ratio. A 1:1 ratio produces [Ag(PPh2Cy)NO3], while 1:2 and 1:3 ratios lead to [Ag(PPh2Cy)2NO3] and [Ag(PPh2Cy)3NO3], respectively. This demonstrates that the coordination number of the silver center can be systematically increased by adding a stoichiometric excess of the phosphine ligand. Similarly, the reaction between AgBF4 and an α-aminophosphonate ligand yields different dimeric or monomeric structures depending on the Ag-to-ligand ratio employed.

Table 1: Effect of Stoichiometry on Silver-Phosphine Complex Formation

Silver Precursor Ligand Metal:Ligand Ratio Product Formula Reference
AgNO3 Cyclohexyldiphenylphosphine 1:1 [Ag(PPh2Cy)NO3]
AgNO3 Cyclohexyldiphenylphosphine 1:2 [Ag(PPh2Cy)2NO3]
AgNO3 Cyclohexyldiphenylphosphine 1:3 [Ag(PPh2Cy)3NO3]
AgBF4 Diethyl[(5-phenyl-1,3,4-oxadiazol-2-ylamino)(4-trifluoromethylphenyl)methyl]phosphonate 1:1 Dimeric Complex

Ligand exchange reactions are a common and effective strategy for the synthesis of silver-phosphine complexes. This method often starts with a labile silver precursor complex, where weakly bound ligands can be easily displaced by more strongly coordinating phosphine ligands. A prime example is the use of the [Ag(MeCN)4][BF4] (tetrakis(acetonitrile)silver(I) tetrafluoroborate) precursor. The acetonitrile ligands are readily substituted upon the addition of a stoichiometric amount of a tertiary phosphine, leading to the formation of the desired silver-phosphine complex. This method has been successfully used to prepare a series of heteroleptic silver '3+1' [HB(pz)3Ag(PR3)] complexes.

Phosphino silver derivatives are known to undergo rapid ligand exchange in solution, a factor that must be considered during synthesis and characterization. This dynamic behavior can be exploited to generate a variety of complexes from a single precursor.

The final structure of a silver-phosphanide complex is not only determined by stoichiometry but is also significantly influenced by other reaction parameters. The choice of the anion in the silver precursor, the solvent system, and the physical reaction conditions (e.g., temperature) all play crucial roles in directing the self-assembly process.

Anions: The counter-ion from the silver salt can be directly incorporated into the coordination sphere of the final product. Syntheses using different silver halides (AgCl, AgBr) or silver nitrate (AgNO3) with the same phosphine ligand can result in complexes with distinct structures and properties. For example, reacting cyclohexyldiphenylphosphine with AgCl and AgBr yields [Ag(PPh2Cy)2Cl] and [Ag(PPh2Cy)3Br], respectively, highlighting the anion's role in the final composition. The coordination complexes of silver(I) halides exhibit a rich variety of structural types, which are influenced by the specific halide used.

Solvents:

Generation and Utilization of Phosphanide Anions for Silver Complexation

Derivatization and Functionalization of Phosphanide Species (e.g., Silylation)

The derivatization of simple phosphide (B1233454) sources into more soluble and manageable phosphanide ligands is a crucial strategy in the synthesis of molecular silver phosphide complexes. Silylation, in particular, has proven to be an effective method for converting alkali metal phosphides into versatile building blocks for phosphorus chemistry. rsc.org

A common starting material for this process is trisodium phosphide (Na₃P), which can be reacted with various chlorosilanes to yield silyl-substituted phosphanides. rsc.orgrsc.org This approach avoids the use of hazardous reagents like phosphine gas or sodium-potassium alloys that are required for other popular silylated phosphorus compounds such as tris(trimethylsilyl)phosphane (P(TMS)₃). rsc.org For instance, reacting Na₃P with silicon tetrachloride (SiCl₄) or triphenylsilyl chloride (Ph₃SiCl) in a one-pot procedure provides access to salts of [P(SiCl₃)₂]⁻ and [P(SiPh₃)₂]⁻. rsc.org These silylated phosphanides are soluble in organic solvents, facilitating their use in subsequent reactions. rsc.org

The resulting silylphosphanide ligands can then be used to synthesize terminal silver phosphide complexes. The reaction of a silylated phosphanide with a silver source leads to the formation of a silver-phosphorus bond. The nature of the silyl group can influence the coordination properties and reactivity of the resulting complex. For example, the cyano(triphenylsilyl)phosphanide ligand has been shown to exhibit unique coordination properties compared to bis(silyl)phosphides. rsc.org

PrecursorSilylating AgentResulting PhosphanideSolventReference
Trisodium phosphide (Na₃P)Silicon tetrachloride (SiCl₄)Sodium bis(trichlorosilyl)phosphide (Na[P(SiCl₃)₂])1,2-dimethoxyethane (DME) rsc.org
Trisodium phosphide (Na₃P)Triphenylsilyl chloride (Ph₃SiCl)Sodium bis(triphenylsilyl)phosphide (Na[P(SiPh₃)₂])1,2-dimethoxyethane (DME) rsc.org
In Situ Generation Methodologies of Phosphanide Ligands

In situ ligand generation is a powerful synthetic strategy where the ligand is formed within the reaction vessel immediately prior to or concurrently with its coordination to the metal center. This method can simplify reaction procedures and provide access to complexes that are difficult to synthesize through stepwise approaches. In the context of silver chemistry, in situ reactions have been employed to generate complex phosphine-based ligands that subsequently coordinate to silver ions. semanticscholar.orgnih.gov

For example, stable silver(I) complexes have been synthesized through in situ reactions involving N,N,N',N'-tetra(diphenylphosphanylmethyl)ethylene diamine (dppeda) and 2,9-dimethyl-1,10-phenanthroline (dmp) in the presence of silver halides. semanticscholar.org In this process, a new pincer ligand is designed and readily generated in one pot with the participation of the silver salt, which then coordinates strongly with the metal center. semanticscholar.org Similarly, phosphine ligands can undergo in situ oxidation during the synthesis of polyoxometalate (POM)-based hybrid networks, transforming into phosphine oxide ligands that assemble with silver centers. nih.gov These strategies highlight how precursor molecules can be transformed under reaction conditions to generate the final coordinating ligand directly in the presence of the silver ion, leading to the assembly of the desired supramolecular architecture. nih.gov

Synthesis of Silver Phosphide Nanoparticles and Bulk Materials

The synthesis of silver phosphide extends beyond molecular complexes to include the fabrication of nanomaterials and bulk solids. These materials are of interest for various applications, and their synthesis requires distinct methodologies to control stoichiometry, morphology, and crystallinity.

Reduction of Silver Compounds in the Presence of Phosphorus Sources

A common bottom-up approach to synthesizing silver-containing nanoparticles is the chemical reduction of a silver salt in solution. avestia.com This method can be adapted for the synthesis of silver phosphide nanoparticles by carrying out the reduction of a silver precursor in the presence of a suitable phosphorus source. Silver nitrate (AgNO₃) is a frequently used precursor due to its low cost and stability. researchgate.net

The reduction process involves a reducing agent that provides electrons to convert Ag⁺ ions to metallic silver (Ag⁰), which then nucleates and grows into nanoparticles. The simultaneous presence of a phosphorus source allows for the incorporation of phosphorus into the growing nanostructure. Various reducing agents can be employed, including N,N-Dimethylformamide (DMF), trisodium citrate, and tert-butylamine borane (TBAB). avestia.comresearchgate.netacs.org The choice of reducing agent and other reaction parameters, such as temperature and precursor concentration, can significantly influence the reaction rate, particle size, and monodispersity of the resulting nanoparticles. researchgate.netacs.org For instance, using DMF as a reducing agent for silver ions in the presence of a stabilizer can produce colloidal silver particles in the nanometer size range. acs.org

Silver PrecursorReducing AgentStabilizer/Phosphorus SourceResulting NanomaterialReference
Silver Nitrate (AgNO₃)Trisodium CitrateTrisodium CitrateSilver Nanoparticles avestia.com
Silver Nitrate (AgNO₃)N,N-Dimethylformamide (DMF)Silane coupling agentSilver Nanoparticles acs.org
RAg(PPh₃)n (R=Cl, Br, NO₃)tert-butylamine borane (TBAB)Dodecanethiols / PPh₃Silver Nanoparticles researchgate.net

Organometallic Precursor Routes for Nanostructure Fabrication

Organometallic precursor routes offer a high degree of control over the synthesis of nanomaterials, including metal phosphides. nrel.gov These methods typically involve the thermal decomposition of carefully designed single-source or multi-source organometallic compounds in a high-boiling-point solvent. This approach often allows for lower synthesis temperatures compared to solid-state methods and provides better control over the size, shape, and composition of the resulting nanostructures. researchgate.netinsa-toulouse.fr

For silver phosphide synthesis, volatile and thermally stable silver-containing organometallic precursors are required. nih.gov Silver(I) β-diketonates, for example, are a class of compounds explored for this purpose. nih.gov To enhance their volatility and prevent the formation of polymeric structures, neutral "adduct" ligands, such as tertiary phosphines, are often coordinated to the silver center. nih.gov The decomposition of such precursors, which contain both the silver and a potential phosphorus source (or are co-decomposed with a separate phosphorus precursor like trioctylphosphine), can lead to the formation of silver phosphide nanoparticles. nih.gov This strategy allows for the synthesis of nanoparticles with narrow size distributions, which is crucial for many applications. researchgate.net

Direct Combination and High-Temperature Solid-State Methods

Direct combination of the constituent elements is a fundamental and straightforward method for preparing binary compounds like silver phosphide, particularly for bulk materials. dtic.mil This solid-state synthesis route typically involves heating stoichiometric amounts of high-purity silver and phosphorus (often red phosphorus) in a sealed, evacuated ampoule (e.g., quartz). The reaction is often highly exothermic and requires careful temperature control to prevent uncontrolled pressure buildup from the phosphorus vapor. dtic.mil

This high-temperature method ensures the formation of a crystalline, polycrystalline material. For example, the synthesis of the thermoelectric phosphide Ag₆Ge₁₀P₁₂ is achieved by reacting the elemental components in gram amounts at elevated temperatures. researchgate.net The melting point and decomposition pressure of the target compound are critical parameters; for instance, indium phosphide synthesis requires a phosphorus vapor pressure of at least 27.5 atmospheres at its melting point of 1062°C to drive the reaction to completion. dtic.mil While this method is effective for producing large quantities of stoichiometric material, it generally offers limited control over particle morphology compared to solution-based techniques. dtic.mil

Template-Assisted and Solution-Phase Preparations for Morphological Control

Controlling the morphology of nanomaterials is essential for tailoring their physical and chemical properties. Template-assisted synthesis is a versatile strategy for fabricating nanostructures with specific shapes and dimensions, such as nanowires, nanorods, or hollow spheres. sciopen.comarxiv.org

This method utilizes a pre-existing nanostructured material as a template. The desired material is then synthesized within the pores or on the surface of the template. After synthesis, the template is typically removed, leaving behind a nanostructure that is a negative replica of the template. Anodic aluminum oxide (AAO) is a commonly used hard template with a regular array of cylindrical pores, ideal for growing nanowires. arxiv.org For the synthesis of silver phosphide nanowires, a silver source and a phosphorus source could be introduced into the AAO pores via electrodeposition or solution infiltration, followed by a reaction to form the compound. arxiv.org Similarly, hydrothermally synthesized nanofibers have been used as templates to create hollow nanorods of iron phosphide, a technique adaptable for silver phosphide. sciopen.com

In addition to hard templates, solution-phase methods can also provide morphological control by carefully manipulating reaction conditions such as precursor concentration, temperature, and the use of capping agents or surfactants.

Lack of Publicly Available Research on Electrochemical Synthesis of Phosphanide;silver

Following a comprehensive review of scientific literature and publicly accessible research data, it has been determined that there is a notable absence of information regarding the electrochemical synthesis of the specific compound "this compound" (Silver Phosphide).

Extensive searches for methodologies related to the electrochemical deposition, formation of thin films, or synthesis of nanoparticles of silver phosphide have not yielded any specific or detailed research findings. The available literature on electrochemical synthesis involving silver predominantly focuses on the formation of silver nanoparticles, silver phosphate (B84403) (Ag₃PO₄), and various silver oxides. Similarly, research into the electrochemical synthesis of metal phosphides has centered on other transition metals, such as nickel phosphide, with no direct application or analogous methods described for silver phosphide.

Due to the lack of available data on the electrochemical synthesis techniques for "this compound," it is not possible to provide the detailed research findings and data tables as requested for the specified section of the article. The user's strict adherence to the provided outline and the specific chemical compound prevents the inclusion of information on related but chemically distinct compounds.

Therefore, the section on "2.2.5. Electrochemical Synthesis Techniques" for "this compound" cannot be generated at this time.

Structural and Spectroscopic Characterization of Phosphanide;silver Systems

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction stands as a cornerstone technique for the determination of the three-dimensional structure of crystalline materials. By analyzing the diffraction pattern of X-rays passing through a sample, scientists can deduce the arrangement of atoms within a crystal lattice.

Single-Crystal X-ray Diffraction for Molecular and Supramolecular Elucidation

Single-crystal X-ray diffraction is a powerful analytical technique used to determine the precise atomic and molecular structure of a crystal. This method has been instrumental in characterizing a wide array of silver-phosphanide complexes, revealing details about their molecular and supramolecular assemblies. rsc.orgnih.gov

The coordination geometry of silver(I) complexes is highly variable and influenced by both electrostatic and steric factors, as the d¹⁰ electronic configuration of Ag(I) ions does not impose a specific stereochemical preference. rsc.org This results in a rich variety of structures, from simple mononuclear species to complex multinuclear clusters and coordination polymers. rsc.orgnih.gov The nature of the phosphine (B1218219) ligands, the silver(I) salt precursors, and the reaction conditions all play a crucial role in determining the final structure. researchgate.net

For instance, the reaction of silver(I) salts with phosphine ligands can yield complexes with varying coordination numbers and geometries. researchgate.net The steric bulk of the phosphine ligand significantly influences the coordination number; bulky ligands often lead to lower coordination numbers, such as two- or three-coordinate structures, while smaller ligands can accommodate higher coordination numbers, like tetrahedral geometries. nih.gov

Furthermore, the use of co-ligands, such as carboxylates or thioamides, in conjunction with phosphine ligands can lead to the formation of mixed-ligand silver(I) complexes with unique structural features and biological activities. unife.itrsc.org The coordination environment around the silver center in these complexes is often distorted from ideal geometries. rsc.org

The following table provides examples of silver-phosphanide complexes characterized by single-crystal X-ray diffraction, highlighting the diversity of their structures.

CompoundDescriptionKey Structural Features
[Ag(dcypm)]₂(NO₃)₂A dinuclear silver(I) nitrate (B79036) complex with bis(dicyclohexylphosphino)methane (B161899) (dcypm) as a bridging ligand.Features an eight-membered [AgPCP]₂ cyclic core and an intramolecular argentophilic interaction. mdpi.com
[Ag(dppm)]₂(Me₂PzH)ₙ(NO₃)₂Dinuclear silver(I) nitrate complexes with bis(diphenylphosphino)methane (B1329430) (dppm) and 3,5-dimethylpyrazole (B48361) (Me₂PzH).The coordination of pyrazole (B372694) elongates the Ag···Ag distance compared to the complex without the pyrazole ligand. mdpi.com
[Ag(μ-Cl)(PPh₃)₂]₂·2CHCl₃A chloride-bridged dimer of a triphenylphosphine (B44618) silver(I) complex.The Ag-Cl bridge bonds are longer than the sum of their covalent radii. rsc.org
[Ag(1-κP)(μ(P,N)-1)]ₙ[BF₄]ₙA coordination polymer formed from the reaction of Ag[BF₄] with two equivalents of 1'-(diphenylphosphino)-1-cyanoferrocene.Contains both P,N-chelating and P,N-bridging phosphinoferrocene (B6310582) ligands. rsc.org

Powder X-ray Diffraction for Bulk and Nanocrystalline Materials

Powder X-ray diffraction (PXRD) is an essential technique for characterizing the crystalline phases present in bulk and nanocrystalline materials. researchgate.net Unlike single-crystal XRD, which requires a well-ordered single crystal, PXRD can be performed on polycrystalline powders, making it a versatile tool for routine phase identification and analysis of material purity. researchgate.net

In the context of silver-phosphide systems, PXRD is used to confirm the formation of the desired crystalline phase and to identify any impurities. For example, in the synthesis of nano-modified silver phosphate (B84403), PXRD patterns clearly show the diffraction peaks corresponding to both silver phosphate and nano-sized metallic silver, confirming the successful loading of silver onto the silver phosphate. chalcogen.ro The sharpness and intensity of the diffraction peaks provide information about the crystallinity of the material. cdmf.org.br

Rietveld refinement of PXRD data can provide more detailed structural information, such as lattice parameters, bond lengths, and bond angles. acs.org This method has been used to study the structure of silver phosphate microcrystals, confirming their cubic structure and providing insights into the arrangement of [AgO₄] and [PO₄] tetrahedra. cdmf.org.br

Furthermore, PXRD is employed to study the structural changes in materials under different conditions. For instance, it has been used to analyze silver-doped phosphate-based glasses, revealing that silver is incorporated into the glass structure without forming a separate crystalline phase. researchgate.net

The following table summarizes the application of PXRD in the analysis of silver-phosphide materials.

MaterialAnalytical GoalKey Findings from PXRD
Nano-metal Ag-modified silver phosphatePhase identificationConfirmed the presence of both silver phosphate and nano-sized metallic silver phases. chalcogen.ro
Silver phosphate microcrystalsStructural characterizationConfirmed the cubic crystal structure and enabled Rietveld refinement for detailed structural parameters. cdmf.org.bracs.org
Silver-doped calcium phosphate ceramicsPhase analysisShowed that silver was incorporated into the calcium phosphate phase without forming a distinct silver or silver phosphate phase. researchgate.net
Silver phosphate (Ag₃PO₄)Phase conversion monitoringVerified a high phase conversion ratio during the electro-reduction of Ag₃PO₄ to silver powder. researchgate.net

High-Energy X-ray Diffraction for Atomic-Scale Probing

High-energy X-ray diffraction (HEXRD) is a powerful technique that utilizes high-energy X-rays to probe the atomic-scale structure of materials, including amorphous systems like glasses. kent.ac.ukacs.org This method provides information on the short- and intermediate-range order, offering insights into the local atomic environment. kent.ac.ukacs.org

In the study of silver-doped phosphate-based glasses, HEXRD has been instrumental in understanding the structural arrangement of the phosphate network and the role of silver within it. kent.ac.uknih.gov The data from HEXRD, often combined with other techniques like nuclear magnetic resonance (NMR) spectroscopy, reveals how the incorporation of silver affects the glass structure. kent.ac.ukacs.org

Studies have shown that in these glasses, the fundamental phosphate chain structure can be altered by the presence of silver ions. kent.ac.uknih.gov This structural rearrangement is believed to be responsible for the controlled release of silver ions, which is crucial for their biological applications. nih.gov HEXRD allows researchers to investigate the local coordination environment around the silver ions, providing details that are not accessible with conventional XRD techniques. kent.ac.ukacs.org

The combination of HEXRD with techniques like X-ray Absorption Spectroscopy (XAS) provides a comprehensive picture of the atomic-level structure of these complex materials. kent.ac.ukacs.org This detailed structural understanding is vital for tailoring the properties of these glasses for specific applications.

Analysis of Coordination Geometries and Bonding Motifs

The d¹⁰ electronic configuration of the silver(I) ion allows for a flexible coordination environment, leading to a wide variety of coordination geometries and bonding motifs in its complexes. rsc.org The coordination number, which is the number of donor atoms bonded to the central metal ion, can range from two to six, with two, four, and six being the most common. uomustansiriyah.edu.iq The specific geometry is influenced by a delicate balance of factors including the steric and electronic properties of the ligands, the nature of the counter-anion, and crystal packing forces. researchgate.netnih.gov

Phosphanide (B1200255) ligands can coordinate to a silver center in several ways, depending on the number of phosphorus donor atoms they possess and their spatial arrangement.

Monodentate ligands , such as triphenylphosphine (PPh₃), bind to the silver ion through a single phosphorus atom. nih.gov The steric bulk of these ligands can influence the coordination number, with larger ligands favoring lower coordination numbers. nih.gov

Bidentate ligands , like bis(diphenylphosphino)methane (dppm), have two phosphorus donor atoms that can chelate to a single metal center or bridge two different metal centers. mdpi.comunife.it Chelating bidentate phosphines can enhance the stability of the silver(I) complexes. nih.gov

Tridentate ligands possess three phosphorus donor atoms and can coordinate to a silver center in a "tripod-like" fashion, leading to more complex and rigid structures.

The versatility of phosphine ligands allows for the construction of a diverse range of silver(I) complexes, from simple mononuclear species to intricate dinuclear and polynuclear architectures. nih.govresearchgate.net

In polynuclear silver-phosphanide complexes, phosphanide ligands can act as bridges between two or more metal centers. The notation μₙ is used to denote that a ligand is bridging n metal centers.

μ₂-Bridging: A phosphanide ligand that bridges two silver centers is denoted as μ₂. This is a common bonding motif in dinuclear silver complexes, where two phosphanide ligands can bridge two silver ions, often forming a central ring structure. rsc.org For example, in some dicationic dimeric complexes, two silver(I) ions are doubly bridged by the exocyclic sulfur atoms of two thioamide ligands, forming a central Ag₂(μ-S)₂ core, with phosphine ligands completing the coordination sphere of each metal center. rsc.org

μ₃-Bridging: In more complex clusters, a ligand can bridge three metal centers, which is known as μ₃-bridging. This type of bonding is observed in heterocubane complexes, such as [Ag(μ₃-X)(1-κP)]₄ (where X = Cl, Br, I), where the halide and phosphine ligands create a cube-like structure with the silver atoms. rsc.org Similarly, alkynide ligands can exhibit a μ₃-η¹η¹η¹ trinuclear structural motif in silver clusters. rsc.org

The ability of phosphanide and other co-ligands to adopt various bridging modes is a key factor in the formation of the diverse and often aesthetically pleasing structures of polynuclear silver(I) complexes.

Formation of Dimers, Oligomers, and Coordination Polymers

The interaction between phosphanide-containing ligands and silver(I) ions frequently leads to the formation of supramolecular structures such as dimers, oligomers, and coordination polymers. The final architecture of these assemblies is highly dependent on factors like the stoichiometry of the reactants, the nature of the solvent, and the steric and electronic properties of the phosphanide ligand.

The selective formation of either dimers or one-dimensional (1D) coordination polymers can be controlled by the ratio of the silver(I) salt to the phosphanide ligand. nih.govresearchgate.net For instance, reactions involving the diphosphorus (B173284) complex [Cp₂Mo₂(CO)₄(η²-P₂)] and a silver(I) salt can yield a dimer when the phosphine ligand is in excess. Conversely, an excess of the silver(I) salt can promote the formation of a 1D coordination polymer. nih.gov This control is attributed to the flexible coordination modes of the diphosphorus ligand, which can adopt different binding arrangements based on the reaction conditions. nih.gov

Dinuclear silver(I) complexes, or dimers, often feature a bimetallic eight-membered cyclic core, as seen in complexes with bridging bisphosphinomethanes. mdpi.com The formation of such dimers can be influenced by steric hindrance from bulky substituents on the phosphine ligands, which may prevent further coordination and polymer growth. mdpi.com In some cases, dimeric structures are stabilized by intramolecular hydrogen bonding. rsc.org

Coordination polymers of phosphanide-silver systems can exhibit various dimensionalities. One-dimensional "chickenwire" polymers have been reported, and interestingly, discrete bowl-shaped complexes can be considered their isomeric precursors, highlighting a relationship between discrete clusters and extended polymeric structures. rsc.org The assembly of 1D coordination oligomers can also lead to the formation of uniform nanoparticles, suggesting a stepwise assembly process. nih.gov Two-dimensional (2D) coordination polymers have also been synthesized, where monothiocarbonate ligands, for example, can bridge four silver(I) centers to create a complex network. mdpi.com The formation of these extended structures is a key area of research, driven by their potential applications in materials science. nih.govmpg.demdpi.com

Table 1: Examples of Phosphanide;Silver Dimers, Oligomers, and Coordination Polymers

Compound TypeExample CompoundKey Structural FeatureReference
Dimer[Ag₂(η²-1)₂(η¹:η¹-1)₂][TEF]₂Formed in the presence of excess P₂ ligand. nih.gov
Coordination Polymer (1D)[Ag₂(η¹:η¹-1)₃]n[TEF]₂nFormed in the presence of excess Ag(I) salt. nih.gov
Dimer[Ag(dcypm)]₂X₂ (X = PF₆⁻, CF₃SO₃⁻, or CN⁻)Bimetallic eight-member cyclic [AgPCP]₂ core. mdpi.com
Coordination Polymer (2D)[{Ag₄(SC(O)OⁱPr)₂(2,2′-bpy)₄}(PF₆)₂]nMonothiocarbonate ligands bridge four Ag(I) centers. mdpi.com
Argentophilic Interactions and Other Non-Covalent Forces

Argentophilic interactions, which are attractive forces between silver(I) ions (Ag···Ag), play a significant role in the structural chemistry of phosphanide-silver complexes. These interactions, with distances typically shorter than the sum of the van der Waals radii of two silver atoms (approximately 3.44 Å), can influence the nuclearity and geometry of the resulting clusters and polymers. mdpi.comrsc.org

In dinuclear silver(I) complexes, intramolecular argentophilic interactions can be observed, with Ag···Ag distances around 2.981 Å. mdpi.com The presence and strength of these interactions can be modulated by the coordination of other ligands. For instance, the coordination of pyrazole to a dinuclear silver bisphosphine complex leads to an elongation of the Ag···Ag distance, weakening the argentophilic interaction. mdpi.com Trinuclear silver complexes can also exhibit argentophilic interactions, with intermetallic distances in the range of 2.8893(3) Å to 2.8987(3) Å. rsc.org

However, the simple presence of a short Ag···Ag distance is not always a definitive proof of a bonding interaction. It is crucial to consider other factors, such as the electronic environment of the silver centers, to distinguish between attractive and repulsive contacts. mdpi.comcsic.es In some dimeric structures with Ag···Ag separations greater than 3.5 Å, the existence of significant argentophilic interactions is excluded. rsc.org

Table 2: Selected Ag···Ag Distances in this compound Complexes

Complex TypeAg···Ag Distance (Å)SignificanceReference
Dinuclear bisphosphinomethane complex2.981Indicative of argentophilic interaction. mdpi.com
Trinuclear PNNP ligand complex2.8893(3) - 2.8987(3)Within the range of argentophilic interactions. rsc.org
Dinuclear complex with bridging thioamide ligands3.513Argentophilic interactions are excluded. rsc.org
Coordination polymer with monothiocarbonate ligands3.019 - 3.112Suggests argentophilic interactions. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Analysis

NMR spectroscopy is an indispensable tool for the characterization of phosphanide-silver compounds, providing detailed structural and electronic information in both solution and the solid state. researchgate.net

¹H, ¹³C, and ³¹P NMR for Ligand and Complex Characterization

In solution, ¹H, ¹³C, and ³¹P NMR spectroscopy are routinely used to confirm the formation of phosphanide-silver complexes and to elucidate their structures. researchgate.netajol.info ³¹P NMR is particularly informative, as the chemical shift (δ) of the phosphorus nucleus is highly sensitive to its coordination environment. ajol.infounirioja.es The coordination of a phosphine ligand to a silver center typically results in a significant change in the ³¹P chemical shift compared to the free ligand. unirioja.es

For example, in the formation of a phosphine-iminophosphorane adduct, the transformation can be monitored by ³¹P{¹H} NMR, with distinct signals appearing for the iminophosphorane and phosphine groups upon complexation. rsc.org Similarly, the reaction of rigid triphosphine (B1213122) ligands with silver salts can be followed by ³¹P NMR, which reveals the formation of different species depending on the metal-to-ligand ratio. rsc.org The spectra can show multiple phosphorus environments, indicating the presence of complex structures in solution. rsc.org

¹H and ¹³C NMR provide complementary information, confirming the structure of the organic ligands and detecting changes upon coordination to the silver ion. researchgate.netajol.inforsc.org For instance, ¹H NMR can show a downfield shift of signals for protons near the coordination site. ajol.info In some cases, two-dimensional NMR techniques like ³¹P-¹H 2D NMR are employed to correlate phosphorus and proton nuclei, aiding in the assignment of complex spectra. rsc.org

Solid-State ³¹P and ¹⁰⁹Ag NMR for Local Environments

Solid-state NMR (SSNMR) spectroscopy offers a powerful method for probing the local atomic environments in phosphanide-silver systems, especially for insoluble coordination polymers and clusters. researchgate.netnih.gov High-resolution ³¹P cross-polarization magic-angle spinning (CP/MAS) NMR spectra can reveal the number of distinct phosphorus sites within the crystal lattice. researchgate.net

¹⁰⁹Ag SSNMR, although more challenging due to the low gyromagnetic ratio and long relaxation times of the ¹⁰⁹Ag nucleus, provides direct information about the silver coordination environment. nih.govnih.govblogspot.com The ¹⁰⁹Ag chemical shifts are sensitive to the coordination number and the nature of the coordinating atoms (e.g., phosphorus, sulfur, iodine, or oxygen). nih.govnih.gov Studies on silver(I) complexes with N-thiophosphorylated thiourea (B124793) and thioamide ligands have shown that ¹⁰⁹Ag NMR data correlates well with crystal structure data, allowing for the determination of the silver coordination sphere. nih.gov In silver iodide-silver phosphate glasses, the ¹⁰⁹Ag chemical shift is strongly dependent on composition and temperature, reflecting changes in the silver ion's binding and mobility. nih.gov

The combination of ³¹P and ¹⁰⁹Ag SSNMR provides a comprehensive picture of the bonding in these materials. For silver dialkylphosphite salts, these techniques, combined with DFT calculations, were crucial in confirming a P-bonded dimeric structure. researchgate.net

Indirect Spin-Spin Coupling Analysis (e.g., ¹J(Ag,P) and ¹J(P,P))

The analysis of indirect spin-spin coupling constants (J-coupling) in NMR spectra provides valuable insights into the bonding between nuclei. In phosphanide-silver complexes, the one-bond coupling between silver and phosphorus, ¹J(Ag,P), is particularly informative. researchgate.netresearchgate.net Silver has two spin-active isotopes, ¹⁰⁷Ag (I=1/2, 51.8% abundance) and ¹⁰⁹Ag (I=1/2, 48.2% abundance), both of which couple to the ³¹P nucleus, often resulting in characteristic splitting patterns in the ³¹P NMR spectrum. researchgate.netresearchgate.net

The magnitude of ¹J(¹⁰⁹Ag,³¹P) has been shown to correlate inversely with the Ag-P bond length; a shorter bond generally leads to a larger coupling constant. researchgate.net Values for |¹J(¹⁰⁹Ag,³¹P)| in silver-tertiary phosphine complexes can range from approximately 400 Hz to over 1300 Hz. researchgate.netresearchgate.net For instance, in a series of [Ph₃PAgX]n complexes, the coupling constant varied from 401 Hz to 869 Hz depending on the anion X. researchgate.net In silver dialkylphosphite salts, very large coupling constants up to 1318 Hz have been reported, indicating a strong, direct Ag-P bond. researchgate.net

Two-bond couplings between phosphorus nuclei, ²J(P,P), can also be determined from solid-state NMR spectra and provide information about the connectivity within polynuclear complexes. nih.govacs.org In solution, different coupling constants can help distinguish between different coordination environments, such as AgP₂ and AgP₃ centers in solution. rsc.org

Table 3: Representative ¹J(¹⁰⁹Ag,³¹P) Coupling Constants in this compound Complexes

Complex TypeAnion/Ligand|¹J(¹⁰⁹Ag,³¹P)| (Hz)MethodReference
[Ph₃PAgX]nN₃⁻401 ± 10Solid-State ³¹P NMR researchgate.net
[Ph₃PAgX]nCl⁻663 ± 10Solid-State ³¹P NMR researchgate.net
[Ph₃PAgX]nI⁻542 ± 10Solid-State ³¹P NMR researchgate.net
[Ph₃PAgX]nSO₃CF₃⁻869 ± 10Solid-State ³¹P NMR researchgate.net
Silver dialkylphosphite saltsDialkylphosphite1250 - 1318 ± 10Solid-State ¹⁰⁹Ag/³¹P NMR researchgate.net
Ag₄(L1)₃ complexTriflate363 and 534Solution ³¹P NMR rsc.org

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a fundamental tool for the structural characterization of phosphanide-silver compounds. vscht.cztum.de These methods probe the vibrational modes of a molecule, providing a "fingerprint" that is highly sensitive to molecular structure, bonding, and symmetry. mt.comamericanpharmaceuticalreview.com

IR spectroscopy is particularly useful for identifying the presence of specific functional groups. vscht.cz For example, the absence of a characteristic P=O stretching band around 1250 cm⁻¹ in the IR spectra of silver dialkylphosphite salts was a key piece of evidence against a simple keto tautomer structure. researchgate.net In complexes containing ligands with C=O or C=S bonds, the shifts in the stretching frequencies of these groups upon coordination to silver can confirm the involvement of the oxygen or sulfur atoms in bonding. mdpi.com

Raman spectroscopy is often complementary to IR spectroscopy, as vibrational modes that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa. mt.com This is due to the different selection rules for the two techniques: IR activity requires a change in the dipole moment during a vibration, whereas Raman activity requires a change in polarizability. vscht.cz Raman spectroscopy has been used to prove the metallophilic nature of absorption bands in dinuclear silver complexes by observing the Ag-Ag stretching vibration. mdpi.com Surface-Enhanced Raman Spectroscopy (SERS), which utilizes silver nanoparticles or surfaces to dramatically increase the Raman signal, is a powerful variant for studying species adsorbed on silver. mdpi.com

In the study of phosphanide-silver systems, IR spectra can confirm the presence of specific ligands, such as the C₆F₅ groups in a heteropolynuclear complex, identified by a strong band at ~954 cm⁻¹. unirioja.es Both IR and Raman spectroscopy can be used to distinguish between different polymorphic forms of a compound, as the different crystal packing arrangements lead to distinct vibrational spectra. americanpharmaceuticalreview.com

Assignment of Characteristic Absorption Bands

Spectroscopic methods such as UV-Vis, FT-IR, and Raman are instrumental in identifying the characteristic absorption bands of this compound compounds.

UV-Visible Spectroscopy: Silver phosphide (B1233454) (Ag₃P) materials exhibit significant absorption in the visible light spectrum. Pure Ag₃P can absorb light with wavelengths shorter than 530 nm. researchgate.net In nanocomposites, such as those containing metallic silver, a broad absorbance peak around 320 nm may be observed, which is attributed to the metallic Ag particles. researchgate.net The optical bandgap for silver phosphate microcrystals is typically between 2.30 and 2.32 eV, indicating strong absorption in the visible region. acs.org Some silver-containing phosphate glasses show absorption bands around 290 nm and 340 nm, characteristic of Agₘˣ⁺ silver clusters. mdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectra of silver phosphate compounds are characterized by the vibrational modes of the phosphate (PO₄³⁻) groups. ekb.egtandfonline.com These typically appear in the regions of 1000–750 cm⁻¹ and 550–450 cm⁻¹. ekb.eg Specifically, absorption bands around 1073 cm⁻¹ (ν₃), 945 cm⁻¹ (ν₁), 589 cm⁻¹ (ν₄), and 497 cm⁻¹ (ν₂) are attributed to the characteristic vibrations of the PO₄³⁻ tetrahedron. tandfonline.com

Raman Spectroscopy: Raman spectroscopy provides further insight into the structural order of these materials. For silver phosphate powders, well-defined Raman-active modes confirm a structurally ordered arrangement at a short range. cdmf.org.br The spectra are dominated by the internal modes of the [PO₄] tetrahedra. cdmf.org.br

Table 1: Characteristic Absorption Bands in this compound Systems

Spectroscopic TechniqueWavelength/Wavenumber RangeAssignmentReference
UV-Visible< 530 nmAbsorption by pure Ag₃P researchgate.net
UV-Visible~320 nmMetallic Ag particles in nanocomposites researchgate.net
UV-Visible290 nm, 340 nmAgₘˣ⁺ silver clusters in phosphate glasses mdpi.com
FT-IR1000–750 cm⁻¹, 550–450 cm⁻¹Vibrational modes of PO₄³⁻ groups ekb.eg
FT-IR1073, 945, 589, 497 cm⁻¹Characteristic vibrations of PO₄³⁻ tetrahedron tandfonline.com
Raman-Internal modes of [PO₄] tetrahedra cdmf.org.br

Probing Ligand-Metal Interactions and Coordination Environments

Spectroscopic techniques are also vital for probing the interactions between ligands and the silver metal center, as well as defining the coordination environment.

In silver(I) complexes with phosphine ligands, ³¹P NMR spectroscopy is a powerful tool. For instance, a Ag-P coupling constant of 550 Hz is consistent with a linear two-coordinate complex in solution. nih.gov The coordination of ligands like pyrazole to a bimetallic [Ag(dppm)]₂ core can lead to an elongation of the Ag···Ag distance, indicating a change in the metal-metal interaction. mdpi.com In dinuclear silver(I) nitrate complexes with bridging bisphosphinomethanes, the coordination of pyrazole can change the coordination environment of the silver atom to a distorted trigonal bipyramidal geometry. mdpi.com The Ag-P bond lengths in such complexes are typically in the range of 2.396(2) to 2.446(1) Å. mdpi.com

In the solid state, weak electrostatic interactions can exist between a fluorine atom of a BF₄⁻ anion and the silver cation in some complexes. nih.gov The nature of the ligand also plays a significant role; for example, the use of a diphosphine with a more rigid backbone can lead to the formation of mononuclear complexes instead of dimeric structures. rsc.org

Table 2: Probing Ligand-Metal Interactions in this compound Systems

TechniqueObservationInterpretationReference
³¹P NMRAg-P coupling constant of 550 HzLinear two-coordinate Ag(I) complex nih.gov
X-ray DiffractionElongation of Ag···Ag distance upon ligand coordinationWeakening of argentophilic interactions mdpi.com
X-ray DiffractionAg-P bond lengths of 2.396(2) - 2.446(1) ÅTypical bond lengths for silver bis-phosphine complexes mdpi.com
X-ray DiffractionWeak interaction between BF₄⁻ and Ag⁺Electrostatic interaction nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Identification

Mass spectrometry is a key technique for determining the molecular weight and identifying fragmentation patterns of this compound compounds. Electrospray ionization mass spectrometry (ESI-MS) has been successfully used to characterize fragile metal clusters. acs.org For instance, the formula of a ligand-protected silver cluster was identified as Ag₃₂(SG)₁₉ using this method. acs.org The fragmentation of these clusters can be influenced by instrumental parameters and sample solution conditions. acs.org In the mass spectrum of some gold(I)-silver(I) phosphido-bridged complexes, a peak corresponding to the [Au(PPh₂H)]⁺ fragment can be observed. unirioja.es High-precision online methods using an elemental analyzer-pyrolysis interfaced with an isotopic ratio mass spectrometer (EA-Py-CF-IRMS) have been developed for the analysis of silver phosphate, demonstrating its stability and suitability as a reference material for oxygen isotope ratio determination. nih.govresearchgate.net

Electron Microscopy (TEM, SEM) for Nanostructured Materials

Electron microscopy techniques, including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are indispensable for the characterization of nanostructured this compound materials.

High-Resolution TEM (HRTEM) allows for the direct visualization of the lattice structure and assessment of the crystallinity of this compound nanomaterials. HRTEM images can show the lattice fringes of the crystalline material, and the corresponding selected area electron diffraction (SAED) patterns can confirm the crystal structure. researchgate.netkemdikbud.go.id For example, the (211) plane of silver phosphate has been identified in HRTEM images, and the polycrystalline nature of the material has been confirmed by SAED patterns. researchgate.net The presence of well-defined diffraction peaks in X-ray diffraction (XRD) patterns also indicates a high degree of crystallinity. acs.org

Table 3: Electron Microscopy Analysis of this compound Nanomaterials

TechniqueObservationFindingReference
SEMVaried particle shapes (tetraploid, rod, polyhedral)Morphology is dependent on synthesis solvent acs.org
TEMSpherical nanoparticles with average size of 25 nmSize and distribution of Ag₃PO₄ nanoparticles researchgate.net
HRTEMLattice fringes corresponding to the (211) planeCrystalline nature of silver phosphate researchgate.net
SAEDDiffraction ringsPolycrystalline structure of silver phosphate researchgate.net

X-ray Absorption Spectroscopy (XAS) for Electronic Structure and Oxidation States

X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near-Edge Structure (XANES), is a powerful element-specific technique for probing the electronic structure and oxidation states of silver in these systems. uu.nlnih.gov XANES spectra can provide information on the formal oxidation state of silver by analyzing the position of the absorption edge. uu.nlresearchgate.net For silver-doped phosphate-based glasses, the Ag K-edge XANES spectra can be compared to those of reference compounds like Ag⁰ foil and Ag₃PO₄ to determine the oxidation state of silver in the glass. researchgate.net It has been shown that the oxidation state of silver in such glasses is +1. researchgate.net Furthermore, XANES is sensitive to the coordination geometry of the absorbing atom, with pre-edge features providing insight into the local environment. washington.edu In situ XAS measurements can be employed to follow the formation of silver nanoparticles in real-time. acs.org

UV-Vis Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic structure of this compound systems. The absorption of UV or visible light by these compounds promotes electrons from a ground electronic state to a higher-energy excited state. The wavelengths of absorption are characteristic of the energy differences between the orbitals involved, providing valuable insights into bonding, structure, and optical characteristics. The electronic spectra of silver-phosphine complexes and silver phosphate materials are typically governed by a combination of transitions, including metal-centered (d-d), ligand-centered (π→π*), and charge-transfer (CT) transitions. uomustansiriyah.edu.iqsolubilityofthings.com

Detailed analysis of the UV-Vis spectra of heteroleptic silver(I) complexes containing both diimine and phosphine ligands reveals distinct absorption bands. mdpi.com For instance, complexes with 2,9-bis(styryl)-1,10-phenanthroline and bis[(2-diphenylphosphino)phenyl] ether ligands exhibit nearly identical absorption characteristics, with bands appearing at approximately 240 nm and in the 330–380 nm range. mdpi.com Theoretical simulations support the experimental findings, assigning the lower-energy bands (around 370-450 nm) to charge-transfer transitions, while the higher-energy bands (in the 250–280 nm region) are consistent with ligand-based electronic transitions. mdpi.com The introduction of strong electron-donating groups on the ligands can significantly alter the electronic structure, leading to red-shifts in the absorption and emission spectra. mdpi.com

In solid-state silver phosphate (Ag₃PO₄) and silver pyrophosphate (Ag₄P₂O₇) systems, UV-Vis spectroscopy, often using diffuse reflectance, is employed to determine their optical properties, particularly the optical band gap (E_gap). cdmf.org.bracs.org Silver phosphate microcrystals synthesized via the hydrothermal method show strong absorption in the visible light spectrum, with an optical band gap measured between 2.30 and 2.32 eV. acs.org This absorption, corresponding to a wavelength of approximately 540 nm, facilitates electronic transitions from the valence band to the conduction band. acs.org Similarly, studies on silver pyrophosphate (Ag₄P₂O₇) powders have shown that their band gap is controlled by indirect electronic transitions. cdmf.org.br

For silver-doped phosphate glasses, UV-Vis spectra reveal an absorption peak in the UV region around 230 nm, which is attributed to the presence of ionic Ag⁺. researchgate.net This absorption experiences a red shift as the concentration of silver ions increases. researchgate.net In contrast, silver nanoparticles exhibit optical properties dominated by a phenomenon known as surface plasmon resonance (SPR), where collective oscillations of conduction electrons lead to very strong absorption at specific wavelengths, which is highly dependent on particle size and shape. mdpi.comsigmaaldrich.com

Interactive Data Table: Spectroscopic Properties of Silver-Phosphorus Compounds

The following table summarizes key UV-Vis absorption data and optical properties for representative this compound systems based on published research findings.

Compound/SystemAbsorption λmax (nm)Emission λmax (nm)Optical Band Gap (E_gap) (eV)Assigned Transition(s)Reference
Silver(I) complex with bis(styryl)-phenanthroline and POP ligand¹~240, 330-380485-π→π, Charge Transfer mdpi.com
Silver(I) complex with styryl-phenanthroline and POP ligand¹~240, 330-380480-π→π, Charge Transfer mdpi.com
Silver(I) complex with (Et₂N)-phenanthroline and POP ligand¹~280, ~447580-π→π*, Charge Transfer mdpi.com
Silver Phosphate (Ag₃PO₄) Microcrystals~540-2.30 - 2.32Valence Band to Conduction Band acs.org
Silver Pyrophosphate (Ag₄P₂O₇)---Indirect Electronic Transitions cdmf.org.br
Ag⁺ ions in Phosphate Glass Matrix~230--Metal-centered (d-orbital) researchgate.net

¹POP = Bis[(2-diphenylphosphino)phenyl] ether

Research Findings Summary:

Silver(I) Phosphine Complexes : The electronic spectra of these complexes are characterized by high-energy absorption bands (240-280 nm) and lower-energy bands (330-450 nm). mdpi.com The high-energy bands are generally assigned to intraligand π→π* transitions located on the aromatic systems of the phosphine and diimine ligands. uomustansiriyah.edu.iqmdpi.com The lower-energy absorptions are attributed to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions, which are sensitive to the nature of the ligands and the geometry of the complex. solubilityofthings.commdpi.com

Silver Phosphate Materials : As semiconductors, the optical properties of materials like Ag₃PO₄ are defined by their band gap energy. UV-Vis spectroscopy confirms they are active in the visible range, with a band gap of around 2.3 eV, making them suitable for photocatalytic applications under visible light. acs.org The electronic promotion in these materials is from the valence band, formed by O 2p and Ag 4d orbitals, to the conduction band, primarily composed of Ag 5s and 5p orbitals.

Ionic Silver in Phosphate Matrices : The distinct UV absorption around 230 nm in silver-doped phosphate glasses is characteristic of electronic transitions within the Ag⁺ ion itself, likely the 4d¹⁰ → 4d⁹5s¹ transition. researchgate.net This demonstrates that even in a simple ionic state, silver contributes to the electronic absorption profile of the material.

Theoretical and Computational Investigations of Phosphanide;silver Compounds

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of phosphanide (B1200255);silver compounds, offering insights that are often complementary to experimental data. DFT calculations allow for the detailed examination of molecular and solid-state structures, electronic properties, and reaction energetics, providing a fundamental understanding of these materials.

Prediction and Validation of Molecular and Solid-State Geometries

DFT calculations have been instrumental in predicting and validating the geometries of various silver-phosphanide compounds, from simple inorganic salts to complex organometallic structures. For instance, in the case of silver orthophosphate (Ag₃PO₄), hybrid DFT calculations have been shown to accurately reproduce its structural properties. bath.ac.uk The calculated lattice parameter for the cubic structure of Ag₃PO₄ from hybrid DFT is 6.072 Å, which is in close agreement with the experimentally determined value of 6.004 Å. bath.ac.uk This compound features a cubic crystal structure formed by three silver cations (Ag⁺) and one phosphate (B84403) anion (PO₄³⁻). softschools.com The silver ions are bonded in a distorted square co-planar geometry to four oxygen atoms, with all Ag-O bond lengths being 2.37 Å. The phosphorus atom is tetrahedrally coordinated to four oxygen atoms, with P-O bond lengths of 1.55 Å. materialsproject.org

DFT has also been employed to study more complex systems, such as dinuclear silver complexes with phosphine-phosphine oxide ligands. acs.org In these cases, DFT helps to understand the non-symmetrical coordination of the phosphanide oxide fragments to the silver ions. acs.org Furthermore, DFT calculations have been crucial in understanding the geometries of two-coordinate group 12 metal complexes with bulky phosphanide ligands, where significant deviations from linearity are observed in the solid state. acs.orgchemrxiv.orgcardiff.ac.ukchemrxiv.org These calculations suggest that steric demands of the ligand are responsible for the bent P-M-P (M=metal) angles. acs.orgchemrxiv.orgcardiff.ac.ukchemrxiv.org The predictive power of DFT extends to identifying energetically competitive crystal structures and understanding phase stability in silver-based compounds. aps.orgresearchgate.net

Table 1: Comparison of Experimental and DFT Calculated Structural Parameters for Silver Phosphanide Compounds

CompoundParameterExperimental ValueDFT Calculated ValueSource
Ag₃PO₄Lattice Parameter (Å)6.0046.072 bath.ac.uk
Ag₃PO₄Ag-O Bond Length (Å)-2.37 materialsproject.org
Ag₃PO₄P-O Bond Length (Å)-1.55 materialsproject.org
[Ag₂(P³O)₂]Ag-P(O) Bond Length (Å)2.3895(1)- acs.org
M[P(SiⁱPr₃)₂]₂ (M=Zn, Cd, Hg)P-M-P Angle (°)Non-linearNon-linear acs.orgchemrxiv.orgcardiff.ac.ukchemrxiv.org

This table presents a comparison of structural parameters determined from experimental techniques and those predicted by DFT calculations for various silver phosphanide compounds.

Elucidation of Electronic Structure, Bonding Characteristics, and Orbital Interactions

DFT calculations provide a detailed picture of the electronic structure and bonding in silver phosphanide compounds. In silver orthophosphate, analysis of the valence band shows strong covalent interactions within the tetrahedral PO₄³⁻ units. bath.ac.uk There is also clear evidence of hybridization between the silver 4d and oxygen 2p states. bath.ac.uk The electronic structure of novel cyano(silyl)phosphanide anions has also been investigated using computational methods, revealing their P- and N-nucleophilicity. nih.gov

For dinuclear silver complexes, DFT helps to understand the nature of the metal-ligand bonds. Natural bond orbital analyses have shown that σ-donation from the nitrogen lone pair to the silver's empty 5s orbital is a dominant feature in the dative metal-ligand bonding. researchgate.net In complexes with a linear Nax-W-E-Q (E = P, As, Sb, Bi; Q = O, S, Se, Te) core, the π-electron density is delocalized over the three atoms of the W-E-Q unit. researchgate.net Both fractional bond orders and Wiberg bond indexes from DFT calculations indicate the presence of both W-E and E-Q double bonds. researchgate.net

Analysis of Metal-Binding Energies and Stability

DFT is a valuable tool for assessing the stability of silver phosphanide compounds by calculating metal-binding energies. Studies on small silver clusters have utilized DFT to determine their free energies of formation, revealing that cationic clusters are thermodynamically more stable than their neutral counterparts. rsc.org This theoretical finding is consistent with experimental observations. rsc.org

In the context of silver ion complexes with various nitrogen-containing ligands, DFT calculations have shown that two-coordinated complexes are the most stable. researchgate.net These complexes exhibit the shortest Ag⁺-N bond distances, highest vibrational frequencies, largest bond orders, and the most favorable Gibbs free energy of formation. researchgate.net Furthermore, natural energy decomposition analyses indicate that these two-coordinated complexes have enhanced electrostatic interaction and charge transfer energies, contributing to their stability. researchgate.net DFT calculations have also been used to study the binding of small silver clusters to DNA bases, finding that the clusters prefer to bind to doubly bonded ring nitrogens and that the binding strength varies with the cluster size. aip.org

Simulation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Coupling Constants)

DFT calculations have become increasingly important for predicting and interpreting spectroscopic data, particularly NMR chemical shifts and coupling constants. While empirical rules can be unreliable, DFT-based protocols have been developed for the accurate prediction of ³¹P NMR chemical shifts in phosphine-ligated transition-metal complexes. quanthic.fr These protocols often involve structural optimization and the calculation of magnetic shielding tensors. quanthic.fr

For silver complexes, DFT calculations have been used to predict ¹H and ¹³C chemical shifts, which is crucial for structure elucidation. nih.govresearchgate.net The accuracy of these predictions can be enhanced by using methods like the gauge-including atomic orbital (GIAO) method. nih.gov DFT has also been used to establish a correlation between the ¹⁰⁹Ag NMR chemical shift and the Brønsted acidity of the conjugate acid of the anionic ligand in [(NHC)AgX] complexes. chemrxiv.org This demonstrates the potential of using a combination of experimental NMR and DFT calculations to probe the electronic properties of these compounds. In some cases, multinuclear NMR spectroscopy reveals complex second-order splitting patterns due to strong P-P' coupling, which can be understood with the aid of DFT calculations. chemrxiv.orgchemrxiv.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solution Structures

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior and solution structures of phosphanide;silver systems, providing insights that are not accessible through static calculations or many experimental techniques. MD simulations have been used to investigate the formation of silver nanoparticles in solution, where capping agents play a crucial role in controlling the final size and shape. rsc.org These simulations can track the nucleation of clusters and their subsequent growth into nanoparticles, revealing the influence of factors like the concentration of the capping agent. rsc.org

In the context of silver-based antiperovskites, ab initio molecular dynamics simulations, in conjunction with DFT, have been used to uncover previously overlooked energetically competitive phases and temperature-induced phase transitions. aps.org All-atom MD simulations are also valuable for understanding the interaction of silver ions with biological molecules. For example, they have been used to study the binding of silver(I) ions to proteins and peptides, helping to elucidate the mechanism of action of silver-based antimicrobial agents. mdpi.com These simulations can provide information on binding affinities and the structural changes induced by ion binding. mdpi.com Furthermore, reactive force fields in MD simulations allow for the study of very large systems, such as the self-assembly of monolayers on silver surfaces and nanocrystals. arxiv.org

Quantum Chemical Studies on Reaction Mechanisms and Energetics

Quantum chemical studies, primarily using DFT, are essential for elucidating the reaction mechanisms and energetics of processes involving this compound compounds. For instance, DFT calculations have been employed to investigate the oxygen evolution reaction (OER) on different surfaces of silver orthophosphate. nih.gov These studies have shown that the (111) surface is highly active, and this high activity is related to the charge redistribution during specific steps of the OER. nih.gov

DFT has also been used to explore the electrochemical nitrogen reduction reaction (eNRR) on the surface of cuboidal silver phosphate. rsc.org These calculations have identified the most energetically favorable reaction pathway and catalytic site, demonstrating that the Ag site is preferred for the eNRR and suppresses the competing hydrogen evolution reaction. rsc.org The energetics of the formation of small silver clusters have also been studied, clarifying the effects of ligands, hydration, and oxidation states on their stability and optical properties. rsc.org

Time-Dependent Density-Functional Theory (TD-DFT) for Excited States and Luminescence Origin

Time-Dependent Density-Functional Theory (TD-DFT) has emerged as a powerful and widely-used computational method for investigating the electronic excited states of molecules and materials. chemrxiv.org It offers a favorable balance between computational cost and accuracy, making it particularly suitable for studying the complex photophysical properties of phosphanide-silver compounds. chemrxiv.orgnih.gov This theoretical approach allows for the calculation of absorption spectra, the characterization of electronic transitions, and the elucidation of the fundamental mechanisms that give rise to luminescence. chemrxiv.orgmdpi.com

Detailed research findings from TD-DFT calculations provide critical insights into how the composition and structure of phosphanide-silver complexes govern their emissive properties. For instance, in studies of three-coordinate silver(I) halide complexes featuring diphosphine ligands, TD-DFT calculations have been instrumental in identifying the specific electronic transitions responsible for their luminescence. rsc.org These calculations revealed that the observed thermally activated delayed fluorescence (TADF) originates from a (σ + Br) → π* transition. rsc.org The ability of TD-DFT to pinpoint the nature of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial for understanding charge transfer characteristics and the origin of emission. researchgate.net

Similarly, in investigations of other silver-containing luminescent systems, TD-DFT has proven invaluable. For brightly luminescent few-atom silver clusters confined in zeolites, TD-DFT calculations, combined with experimental data, characterized the emissive species as tetrahedral Ag₄(H₂O)ₓ²⁺ clusters. nih.gov The theory explained their optical properties as arising from a confined two-electron superatom system. nih.gov The excitation promotes an electron from a s-type HOMO, composed of hybridized silver and water oxygen orbitals, to p-type LUMOs, followed by relaxation into long-lived triplet states, which are responsible for the bright photoluminescence. nih.gov

Furthermore, TD-DFT can model the influence of the surrounding environment on luminescence. Studies on silver sulfide (B99878) clusters have used TD-DFT to analyze why dual emission is observed in the crystal form but not in solution, suggesting that intermolecular interactions in the solid state stabilize a higher energy excited state. researchgate.net For luminescent one-dimensional silver(I) coordination polymers, TD-DFT calculations have shown that the HOMO can be localized on a ligand while the LUMO is distributed across multiple ligands, with negligible contribution from the silver atoms, thereby defining the nature of the electronic transition. frontiersin.org The accuracy of these predictions can depend on the choice of the functional within the TD-DFT framework, with long-range-corrected functionals often providing more accurate descriptions of absorption spectra, especially for larger clusters. acs.org

The tables below summarize key findings from representative TD-DFT studies on luminescent silver complexes, illustrating the level of detail that can be achieved.

Research Findings from TD-DFT Analysis of Silver(I)-Diphosphine Complexes

This table details the findings for a series of luminescent three-coordinate silver(I) bromide complexes with different diphosphine ligands, which exhibit thermally activated delayed fluorescence (TADF). rsc.org

ComplexLigand (L)Key TD-DFT FindingLuminescence Type
[(LMe)AgBr]₂ (1) LMe = 1,2-bis[bis(2-methylphenyl)phosphino]benzeneThe electronic transition responsible for TADF corresponds to (σ + Br) → π.Blue TADF
(LEt)AgBr (2) LEt = 1,2-bis[bis(2-ethylphenyl)phosphino]benzeneThe electronic transition responsible for TADF corresponds to (σ + Br) → π.Blue TADF
(LiPr)AgBr (3) LiPr = 1,2-bis[bis(2-isopropylphenyl)phosphino]benzeneThe electronic transition responsible for TADF corresponds to (σ + Br) → π*.Blue TADF

Nature of Electronic Transitions in Luminescent Silver Systems Determined by TD-DFT

This table provides examples of how TD-DFT has been used to characterize the orbitals involved in the luminescent transitions of various silver-containing systems.

SystemNature of HOMONature of LUMOTransition Type / Luminescence OriginReference
Ag₄(H₂O)ₓ²⁺ Clusters in Zeolite s-type, hybridized Ag and water O orbitalsp-typePromotion from s-type HOMO to p-type LUMO, followed by relaxation to triplet states. nih.gov
1D Silver(I) Coordination Polymer Localized on a single [2.2]paracyclophane ligandDistributed across multiple ligandsLigand-based transition with strong stabilization of the LUMO upon silver coordination. frontiersin.org
Silver(I)-Diphosphine Complexes (σ + Br) orbital characterπ* orbital character(σ + Br) → π* transition leading to TADF. rsc.org

Reactivity and Chemical Transformations of Phosphanide;silver Systems

Formation of Metal Complexes and Ligand Exchange Reactions

Silver(I) ions readily form complexes with phosphine (B1218219) ligands, resulting in compounds with diverse geometries, most commonly linear, but also trigonal planar and tetrahedral. nih.gov The formation of these complexes is influenced by the steric and electronic properties of the phosphine ligands. nih.gov For instance, bulky phosphine ligands like triphenylphosphine (B44618) tend to favor lower coordination numbers, leading to two- or three-coordinate structures. nih.gov Conversely, smaller phosphines can accommodate higher coordination numbers, resulting in tetrahedral geometries. nih.gov

Ligand exchange reactions are a common feature of silver phosphanide (B1200255) chemistry. chemguide.co.uk In these reactions, one ligand in a complex ion is substituted by another. The direction of the equilibrium in a ligand exchange reaction can often be influenced by the concentration of the participating ligands. chemguide.co.uk For example, in the presence of a high concentration of chloride ions, water ligands in a hexaaquacobalt(II) complex can be replaced by chloride ions. chemguide.co.uk Similarly, silver(I) forms stable complexes with ligands such as ammonia, cyanide, and thiosulfate, which can lead to the dissolution of sparingly soluble silver salts like silver bromide through the formation of complex ions. libretexts.org

The formation of silver-phosphine complexes is often carried out in reaction media with low donor capacity to achieve stability. nih.gov The stability of these complexes is also attributed to the strong ligand-field strength of tertiary phosphines, which creates a significant energy gap between the d-orbitals of the silver atom. nih.gov

Substitution Reactions at Phosphorus and Silver Centers

Substitution reactions can occur at both the phosphorus and silver centers in phosphanide;silver systems. Silver phosphide (B1233454) can undergo substitution reactions where the phosphorus atoms are replaced by other elements or functional groups, often requiring specific catalysts and reaction conditions.

In the context of chiral phosphorus compounds, electrophilic substitution reactions at a stereogenic phosphorus center have been studied. These reactions, such as the alkylation and arylation of trivalent phosphorus compounds, generally proceed with the retention of the absolute configuration at the phosphorus center. mdpi.com This is in contrast to bimolecular nucleophilic substitution (SN2) reactions at phosphorus, which typically proceed with an inversion of configuration. mdpi.com

A notable example of substitution leading to a change in stereochemistry is the Walden inversion, where a series of reactions can interconvert enantiomers. For instance, (−)-malic acid can be converted to (+)-chlorosuccinic acid using phosphorus pentachloride, followed by reaction with silver(I) oxide to yield (+)-malic acid, demonstrating an inversion of stereochemistry. libretexts.org

The reactivity of phosphine-boranes, which are precursors to chiral tertiary phosphines, also involves electrophilic substitution. These compounds react with alkali metals to form metal-substituted phosphine boranes that can then undergo electrophilic substitution at the phosphorus atom. mdpi.com

Role of this compound Compounds as Intermediates in Organic and Inorganic Synthesis

This compound compounds often act as crucial, highly reactive, and sometimes unstable intermediates in a variety of chemical syntheses. Their transient nature allows them to facilitate reactions, lower activation energies, and improve selectivity.

In organic synthesis, chiral phosphine-silver(I) complexes have been utilized as catalysts in various asymmetric reactions. These include aldol (B89426) reactions, allylation, Mannich-type reactions, hetero-Diels-Alder reactions, and 1,3-dipolar cycloadditions. rsc.org The use of these silver-based catalysts has proven effective in creating chiral molecules with high enantioselectivity. rsc.org

In inorganic synthesis, silver phosphide serves as a precursor for other compounds. For example, it can be oxidized to form silver oxide and phosphorus oxides, or reduced to yield elemental silver and phosphine gas. The use of organometallic precursors of silver in reactions with phosphorus-containing ligands allows for the controlled synthesis of silver phosphide nanoparticles.

The application of bulky phosphanide ligands, such as [P(SiiPr₃)₂]⁻, has enabled the synthesis and stabilization of low-coordinate d-block metal complexes. acs.orgnih.govchemrxiv.org These highly reactive complexes can serve as catalysts or reagents for small molecule activation. acs.orgnih.govchemrxiv.org

Stability and Decomposition Pathways under Controlled Environments

The stability of silver phosphanide compounds is influenced by their molecular structure and the nature of the ligands attached to the silver center. nih.gov For instance, silver(I) carboxylate complexes with aliphatic side chains have shown favorable decomposition behavior for applications like focused electron beam induced deposition (FEBID). mdpi.com Upon electron impact, these complexes fragment by losing volatile carbon dioxide, and the remaining alkyl radical can convert to a stable and volatile alkene. mdpi.com

The decomposition pathway of silver complexes can vary with temperature. nih.gov In some silver-phosphine carboxylate complexes, a carboxylate fragment cleaves off at certain temperatures, forming volatile silver-phosphine species. nih.gov The stability of the Ag-O bond can be lower in perfluorinated carboxylates. nih.gov For complexes with polymeric structures or short silver-silver contacts, decomposition may begin with the cleavage of a neutral ligand, such as trimethylphosphine (B1194731) (PMe₃). nih.gov

The thermal stability of related phosphonium (B103445) salts has also been investigated. The decomposition of these salts can be influenced by the nature of the anion. For example, replacing a chloride anion with a bis(trifluoromethylsulfonyl)imide (NTf₂) anion can significantly increase the thermal stability by inhibiting a decomposition pathway involving nucleophilic attack. tainstruments.com Isothermal experiments below the onset decomposition temperature can reveal gradual mass loss over time, indicating that long-term stability may differ from what is suggested by faster heating rate experiments. tainstruments.com

Interactive Data Table: Decomposition of Silver(I) Carboxylates

CompoundDecomposition BehaviorVolatile ProductsReference
Silver(I) 2,2-dimethylbutanoateEfficient decomposition under electron irradiationCO₂, 2-methyl-2-butene mdpi.com
Silver(I) benzoateLess efficient decomposition compared to aliphatic carboxylates- mdpi.com
Silver(I) 3,3-dimethyl-1-butynylLower decomposition efficiency- mdpi.com
Silver(I) pentafluoropropionateHigh silver content in deposits after FEBID- mdpi.com

Interactive Data Table: Thermal Stability of Phosphonium Salts

CompoundOnset Decomposition Temperature (°C) at 10°C/minDecomposition PathwayReference
pw.liveClLower than other analoguesNucleophilic attack by chloride tainstruments.com
pw.liveNTf₂Significantly higher than pw.liveClInhibited nucleophilic attack tainstruments.com
nih.govNTf₂~365-370- tainstruments.com

Applications in Advanced Materials and Catalysis

Catalytic Applications of Phosphanide (B1200255);Silver Compounds and Complexes

Silver(I) salts, characterized by their moderate Lewis acidity, are effective catalysts and promoters for various organic reactions. rsc.org Their interaction with functional groups like halogens and sulfur, as well as carbon-carbon multiple bonds, facilitates cycloadditions, rearrangements, and glycosylation reactions. rsc.org When combined with phosphine (B1218219) ligands, particularly chiral phosphines, their catalytic activity can be finely tuned for highly selective transformations. rsc.orgrsc.org Similarly, silver phosphate (B84403) (Ag₃PO₄) and its derivatives have emerged as robust catalysts in both photocatalysis and general organic synthesis. axiomcorporate.comresearchgate.netsci-hub.se The synergy between the silver center and the phosphate moiety enables unique reactivity patterns. axiomcorporate.com

The field of asymmetric catalysis has been significantly advanced by the use of chiral phosphine-silver(I) complexes. The first notable application was reported in 1990 by Ito and coworkers, who demonstrated that chiral ferrocenylphosphine–silver(I) complexes are highly efficient catalysts for asymmetric aldol-type reactions. rsc.orgrsc.org Since this pioneering work, a multitude of chiral phosphine-silver(I) catalysts have been developed and successfully employed in a variety of enantioselective carbon-carbon bond-forming reactions. rsc.orgrsc.org These catalysts are particularly effective in promoting reactions such as aldol (B89426), allylation, Mannich-type, hetero-Diels–Alder, and 1,3-dipolar cycloaddition reactions. rsc.orgrsc.org

The first use of a chiral silver(I) catalyst in an asymmetric reaction involved an aldol-type reaction between isocyanoacetates and aldehydes, catalyzed by a chiral ferrocenylphosphine–silver(I) complex. rsc.org This discovery opened the door for further exploration of silver-based catalysts in stereoselective synthesis. Later studies found that complexes like 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) with silver(I) fluoride (B91410) (AgF) could catalyze asymmetric aldol reactions with trimethoxysilyl enolates. psu.edu These reactions leverage the Lewis acidity of the silver(I) center to activate the aldehyde, while the chiral phosphine ligand creates a stereochemically defined environment, guiding the approach of the nucleophile to achieve high enantioselectivity.

Chiral phosphine-silver(I) complexes are frequently used as catalysts for the asymmetric allylation of carbonyl compounds, a key method for producing optically active homoallylic alcohols. rsc.org In 1996, Yanagisawa and Yamamoto reported the first asymmetric allylation of aldehydes with allylic stannanes catalyzed by a BINAP-silver(I) complex. rsc.org This work established a foundation for numerous subsequent studies using various chiral phosphine-silver(I) catalysts for this transformation. rsc.org

Similarly, these catalysts have proven effective in enantioselective Mannich-type reactions. For instance, a silver(I) acetate (B1210297) complex combined with an iso-Leu-derived phosphine ligand efficiently catalyzes the reaction, demonstrating the versatility of the silver-phosphine system. rsc.org More recently, chiral silver phosphate catalysts, derived from binaphthol, have been developed for the asymmetric Mannich reaction of isatin-based ketimines with α-diazomethylphosphonates. acs.org This method allows for the synthesis of complex chiral oxindoles with high yields (up to 95%) and excellent enantioselectivity (up to 99% ee). acs.org

Table 1: Asymmetric Mannich Reaction of Isatin-Based Ketimines

EntryCatalyst SystemSubstrate (Ketimine)Product YieldEnantiomeric Excess (ee)Reference
1Chiral Silver PhosphateIsatin N-Boc ketimine80%7% acs.org
2Chiral Silver PhosphateIsatin N-Boc ketimineup to 95%up to 99% acs.org

This table is interactive. Click on the headers to sort the data.

The catalytic activity of chiral phosphine-silver(I) complexes extends to cycloaddition reactions. Yamamoto and Kawasaki achieved an asymmetric azo-hetero-Diels–Alder reaction using a BINAP·AgOTf catalyst. rsc.org Furthermore, silver(I) acetate complexed with an iso-Leu-derived phosphine was found to catalyze the enantioselective hetero-Diels–Alder reaction between arylimines and Danishefsky's diene. rsc.org

Chiral silver phosphate catalysts have also shown remarkable efficacy. They can catalyze highly regio- and enantioselective hetero-Diels–Alder reactions of diazenes to produce piperazine (B1678402) derivatives in high yields with excellent enantioselectivity. figshare.comnih.gov Density functional theory (DFT) calculations have suggested that a water molecule can participate in the catalysis by coordinating to the silver phosphate. figshare.comnih.gov In the realm of 1,3-dipolar cycloadditions, an in-situ generated chiral silver phosphate catalyst has been successfully used for the asymmetric reaction of α-diazomethylphosphonate with activated α,β-unsaturated ketones, affording products with excellent stereoselectivities (up to 98% ee, 99:1 dr). researchgate.net

Silver phosphide (B1233454) is recognized for its catalytic role in hydrogenation and dehydrogenation reactions. Its unique electronic properties facilitate the transfer of electrons between reactants, which lowers the activation energy and increases the reaction rate. In hydrogenation, silver phosphide can activate hydrogen molecules, enabling their addition to unsaturated substrates.

While silver metal has traditionally been considered relatively inert for activating H₂, recent research has challenged this notion. rsc.org Zirconium phosphate (ZrP) supported silver nanoparticle (Ag NP) catalysts have demonstrated high activity for the selective hydrogenation of substituted nitroarenes to azoxybenzene (B3421426) compounds using sodium borohydride (B1222165) as a hydrogen source. rsc.org A notable coordination interaction between the Ag nanoparticles and the phosphate groups on the support, along with the acidic sites on ZrP, plays a crucial role in activating the reactants. rsc.org Additionally, a novel remote C-H bond cooperation strategy using a bis-N-heterocyclic carbene (NHC) silver catalyst has been shown to effectively facilitate both dehydrogenation and hydrogenation, broadening the scope of silver catalysts to include borrowing hydrogen reactions. rsc.org

Table 2: Catalytic Hydrogenation of Nitrobenzene

CatalystHydrogen SourceSolventConversionProduct SelectivityReference
1%Ag/ZrP-RNaBH₄Methanol100% (within 3 min)Exceptional (Azoxybenzene) rsc.org

This table is interactive. Click on the headers to sort the data.

Beyond specialized asymmetric reactions, silver-phosphorus compounds are valuable catalysts in general organic synthesis. Silver phosphate (Ag₃PO₄) is frequently used as a catalyst in various organic reactions and phosphorylation processes. axiomcorporate.com Its utility is enhanced when supported on other materials. For example, silver phosphate supported on a metal-organic framework (Ag₃PO₄@MOF-5) serves as a novel, recyclable heterogeneous catalyst. sci-hub.seresearchgate.net This composite catalyst has been successfully applied to the green synthesis of indenoquinolinediones through a one-pot, multi-component reaction under solvent-free conditions, showcasing high yields and catalyst stability. sci-hub.seresearchgate.net The synthesis of molecular silver phosphate complexes stabilized by N-heterocyclic carbene (NHC) ligands is also being explored for their potential as mild Lewis acid catalysts in future applications. digitellinc.com

Dual-Functional Catalytic Systems (e.g., for Degradation of Chemical Warfare Agent Simulants)

Recent advancements have demonstrated the potential of silver-based compounds in dual-functional catalytic systems, particularly for the detoxification of chemical warfare agent (CWA) simulants. Researchers have developed porphyrinic silver-chalcogenide cluster-based metal-organic frameworks (MOFs) using a phosphate anionic template strategy. rsc.orgrsc.org These innovative materials act as versatile catalysts capable of simultaneously degrading both sulfur mustard and nerve agent simulants. rsc.orgrsc.org

The efficacy of these systems stems from the combination of highly photoactive organic building blocks and Lewis acidic silver clusters within the MOF structure. rsc.orgrsc.org This dual functionality allows for the detoxification of different types of CWA simulants through distinct chemical pathways using a single catalytic material. acs.org For instance, a porphyrin-based zirconium(IV) MOF can facilitate the hydrolysis of nerve agent simulants like dimethyl 4-nitrophenyl phosphate (DMNP) and the oxidation of mustard gas simulants such as 2-chloroethyl ethyl sulfide (B99878) (CEES). acs.orgresearchgate.net The phosphotriesterase-like activity of the MOF's metal-containing nodes drives the hydrolysis, while the photoactivity of the organic linkers enables the oxidation. acs.org The hydrolysis of DMNP using one such catalyst showed a half-life of just 8 minutes. researchgate.net This approach represents a significant step forward in developing effective and versatile materials for neutralizing hazardous chemical threats. researchgate.net

Beyond CWA simulants, silver phosphate nanoparticles have proven to be effective photocatalysts for the degradation of other persistent organic pollutants. nih.govresearchgate.net Studies have shown their ability to break down substances like the antibiotic oxytetracycline (B609801) under visible light, with degradation rates exceeding 86%. oiccpress.com The porous structure of the silver phosphate material provides active sites for the adsorption and subsequent photodegradation of these pollutants. oiccpress.com

Materials Science Applications of Silver Phosphides and Phosphanide;Silver Hybrids

Silver phosphide (AgP₂) and its hybrids are recognized for their potential in various materials science applications. americanelements.com These compounds, which include formulations like Ag₃P and Ag₃P₁₁, possess semiconductor properties that make them subjects of intense research and development. ontosight.ai Their unique characteristics are being harnessed for electronics, sensors, and energy applications. ontosight.ai

Development for Electronic and Optoelectronic Devices

Silver phosphide is a semiconductor compound with properties that make it a candidate for use in electronic and optoelectronic devices. ontosight.ai Its high electrical conductivity and photoconductivity are particularly relevant for these applications. guidechem.com The electrical and optical characteristics of silver phosphide materials are areas of active research, with studies focusing on how to optimize their synthesis to enhance these properties. ontosight.ai

Silver phosphate glasses also exhibit multifunctional properties, including light transmission and electrical conductivity, making them suitable for various photonic and optoelectronic circuits. researchgate.net For example, AgI-AgPO₃-WO₃ transparent conductive glass shows good stability and high electrical conductivity, which is advantageous for electrophysiological applications. researchgate.net The study of phosphide materials in general for optoelectronic applications is a growing field, with researchers investigating their structural, electrical, and optical features to unlock new technological capabilities. researchgate.net

Sensor Technologies (e.g., Electrochemical Sensors for Molecular Quantification, Ion-Selective Electrodes)

The unique electrochemical properties of silver phosphide and related silver-phosphate materials have led to their use in various sensor technologies.

Electrochemical Sensors for Molecular Quantification Silver phosphate nanoparticles have been used to create electrochemical scaffolds for the sensitive quantification of specific molecules. acs.org For example, a sensor developed for acetaminophen (B1664979) detection, using a screen-printed carbon electrode modified with silver phosphate nanoparticles, demonstrated a very low detection limit of 0.39 nM and a wide linear range. acs.org Such sensors leverage the electrocatalytic oxidation of the target molecule at the nanoparticle-modified surface. acs.org Similarly, nozzle-jet-printed sensors using a silver/reduced graphene oxide (Ag/rGO) composite have been fabricated for the detection of phosphate ions, showing high sensitivity and a low detection limit of 0.2 μM. nih.govacs.org Silver nanoparticles are recognized as ideal candidates for sensing applications because a smaller particle size provides a larger fraction of atoms accessible to reactant molecules, enhancing the electrochemical response. encyclopedia.pubmdpi.com

Performance of Silver-Phosphate Based Electrochemical Sensors

Sensor TypeTarget AnalyteDetection LimitLinear RangeReference
Silver Phosphate Nanoparticle-Modified SPCEAcetaminophen0.39 nM0.1–1900 μM acs.org
Nozzle-Jet-Printed Ag/rGO FETPhosphate Ions0.2 μM0.005–6.00 mM nih.govacs.org

Ion-Selective Electrodes (ISEs) Solid-state ion-selective electrodes have been developed for the potentiometric determination of phosphate. nih.gov One successful design incorporated a membrane made of silver sulfide, lead sulfide, and lead hydrogen phosphate, which showed a theoretical Nernstian response to orthophosphate ions. nih.gov Another approach involves a coated, tubular solid-state electrode where the sensor membrane is silver orthophosphate (Ag₃PO₄) anodically deposited on a silver tube. journals.co.za This type of flow-through electrode has been successfully used in flow-injection analysis systems. journals.co.za Additionally, combination ISEs are available that use a silver/silver sulfide sensing pellet to detect either silver or sulfide ions in solution. hannainst.com

Research into Photovoltaic Applications

The semiconductor and photoconductive properties of silver phosphides make them suitable materials for investigation in photovoltaic cells. guidechem.com Research into silver phosphide aims to leverage these characteristics to improve solar energy conversion efficiency. ontosight.ai While much of the research in phosphide-based solar cells has focused on compounds like zinc phosphide (Zn₃P₂), silver is often used as a critical component, such as the highly conductive metal contact layer in thin-film cell designs. google.comosti.gov The broader family of phosphide materials is considered promising for thermoelectric and optoelectronic applications, which are closely related to photovoltaics. researchgate.net Furthermore, silver phosphate (Ag₃PO₄) is noted for its exceptional quantum yield (around 90%) for photo-chemically splitting water under visible light, a process that relies on the efficient generation and separation of charge carriers, similar to a photovoltaic device. ekb.eg

Fabrication of Advanced Coatings and Functional Thin Films

Silver phosphide is utilized in producing advanced materials and coatings, valued for its high thermal stability and conductivity, which are beneficial in high-performance applications. Thin films of silver-based phosphate materials can be fabricated through various methods. A patented method for creating silver phosphate (Ag₃PO₄) thin films involves depositing a layer of silver on a substrate, followed by treatment with silver nitrate (B79036) and disodium (B8443419) hydrogen phosphate solutions, and then sintering at high temperatures (300-550°C). google.com This process yields well-adhered films with controllable thickness (0.3-10 μm) and is suitable for industrial-scale production due to its simplicity and low cost. google.com

Other techniques for creating functional films include using lyotropic liquid crystalline mesophases as templates to synthesize mesoporous silver phosphate thin films. bilkent.edu.tr For deposition, sputtering is a common technique, and silver phosphide sputtering targets are commercially available for this purpose. americanelements.com Sputtering allows for the controlled deposition of ultra-high purity material onto a substrate. americanelements.com Techniques like Atomic Layer Deposition (ALD) are also being explored for depositing other transition metal phosphide thin films with unparalleled thickness control. rsc.org

Exploration of Size-Dependent Material Characteristics in Nanoparticles

The properties of silver phosphide and related silver-based nanoparticles are strongly dependent on their size. This size-dependency is a critical area of research, as it allows for the fine-tuning of material characteristics for specific applications. For silver nanoparticles in general, a smaller size corresponds to a larger surface-area-to-volume ratio, which typically leads to heightened chemical reactivity and catalytic activity. nih.govmdpi.com

This principle is directly applicable to catalysis, where smaller nanoparticles can offer more efficient performance. mdpi.com In electrochemistry, the standard redox potential of silver nanoparticles has been shown to decrease as the particle size gets smaller, making smaller particles more susceptible to oxidation. researchgate.net For instance, the potential for 10 nm silver nanoparticles is shifted by approximately -140 mV compared to the bulk metal. researchgate.net This increased reactivity can be harnessed in applications like sensors, but it also impacts the material's stability. researchgate.net The relationship between nanoparticle size and its physical and chemical properties is a key factor in designing effective and stable materials for advanced applications. nih.gov

Energy Storage and Conversion Research Methodologies

The investigation of "this compound" compounds for energy storage and conversion applications employs a suite of advanced research methodologies to characterize their electrochemical properties and performance. These methods are designed to assess the material's potential as an electrode in batteries or as a catalyst in energy-related reactions. The research process typically involves material synthesis, electrode fabrication, electrochemical testing, and detailed post-mortem analysis.

Electrode Preparation and Formulation

The initial step in evaluating a this compound material is the fabrication of a working electrode. This process is crucial as the electrode's composition and structure can significantly influence its electrochemical performance.

A common method involves creating a composite electrode. The active material, this compound, is mixed with a conductive agent and a binder. Graphite is a frequently used conductive additive to enhance electrical conductivity, while polymers like polytetrafluoroethylene (PTFE) or polyvinylidene fluoride (PVDF) serve as binders to ensure mechanical integrity and adhesion to the current collector. nih.govmdpi.com The typical composition of such a composite is detailed in the table below.

Table 1: Typical Composition for Composite Electrodes

Component Purpose Typical Weight %
This compound Active Material 70-90%
Conductive Carbon/Graphite Enhances Electrical Conductivity 5-15%

The mixture is typically processed into a slurry, which is then coated onto a current collector, such as copper or aluminum foil. Alternative methods like screen printing can also be used to deposit the electrode material onto a substrate. mdpi.comgoogle.com For advanced applications, techniques like electrospinning are employed to create nanofiber-based electrodes, which can offer improved performance due to their high surface area and porous structure. mdpi.com

Electrochemical Characterization Techniques

Once the electrode is fabricated, its electrochemical behavior is investigated using a three-electrode system, which consists of the working electrode (the this compound material), a counter electrode (often platinum wire), and a reference electrode (such as Ag/AgCl). acs.orgacs.org The following techniques are standard for characterization:

Cyclic Voltammetry (CV): This technique is used to study the redox reactions occurring at the electrode surface. By cycling the potential between set limits and measuring the resulting current, researchers can identify the potentials at which oxidation and reduction of the this compound compound occur. mdpi.comacs.org The scan rate can be varied to understand the kinetics of the electrochemical processes. mdpi.com

Galvanostatic Charge-Discharge Cycling: This is a primary method for evaluating battery performance. The electrode is charged and discharged at a constant current to determine its specific capacity (in mAh/g), energy density, and cycling stability over numerous cycles. sciopen.com

Electrochemical Impedance Spectroscopy (EIS): EIS is employed to analyze the resistive and capacitive properties of the electrode-electrolyte interface. This technique provides insights into charge transfer resistance and ion diffusion kinetics, which are critical for understanding the performance limitations of the material. mdpi.comaip.org

Table 2: Common Parameters for Electrochemical Testing

Technique Parameter Typical Value/Range Purpose
Cyclic Voltammetry (CV) Scan Rate 10 - 150 mV/s Investigating reaction kinetics. scielo.br
Potential Window 0.01 - 3.0 V (vs. Li/Li+) Determining redox activity range.
Galvanostatic Cycling Current Density 0.1 C to 10 C Evaluating rate capability. google.com
Voltage Cut-offs Dependent on material stability Preventing electrode degradation.

Material and Performance Analysis

To understand how the material behaves and changes during electrochemical processes, both ex-situ and in-situ characterization methods are utilized.

Ex-situ Analysis: Electrodes are analyzed before and after cycling to investigate irreversible changes.

X-Ray Diffraction (XRD): Used to identify the crystalline phases of the this compound compound and to detect any phase changes or degradation products after electrochemical cycling. nih.govresearchgate.net

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These microscopy techniques reveal the morphology, particle size, and microstructure of the electrode material. researchgate.netacs.org They are crucial for observing changes like particle cracking or the formation of a solid-electrolyte interphase (SEI) layer.

In-situ and Operando Analysis: These advanced techniques allow for the real-time observation of the electrode during operation, providing dynamic information about structural and chemical transformations.

In-situ XRD and TEM: Enable the monitoring of crystallographic and morphological changes as they happen during charging and discharging. mdpi.comannualreviews.org

In-situ Raman Spectroscopy: Provides information on the vibrational modes of molecules, allowing for the study of chemical bond transformations at the electrode surface during the reaction. mdpi.comacs.org

These comprehensive research methodologies allow scientists to build a detailed understanding of the structure-property relationships in this compound compounds, guiding the development of new materials for advanced energy storage and catalysis applications.

Biomolecular Interactions and Biomedical Research Methodologies

In Vitro Studies of Bioactivity Mechanisms

In vitro research provides a foundational understanding of how silver-phosphine complexes exert their biological effects at a molecular and cellular level. These studies are instrumental in identifying the mechanisms of action against pathogens and cancer cells, as well as their interactions with essential biomolecules.

Assessment of Antimicrobial Action Mechanisms

The antimicrobial properties of silver(I) phosphine (B1218219) complexes are a primary focus of research. The nature of the ligands attached to the silver ion plays a crucial role in the biological activity of these complexes. mdpi.com It is suggested that the antimicrobial action may be linked to the inhibition of peptidoglycan synthesis in the bacterial cell wall, explaining the observed selectivity towards Gram-positive bacteria in some cases. core.ac.uk The general mechanism of action for silver-based antimicrobials involves the slow release of the active silver(I) ion, which can then interact with thiol groups in proteins or other key functional groups within bacterial cells. mdpi.com The ligands in these complexes act as carriers for the silver(I) ion, and their properties, such as lipophilicity, can influence the complex's ability to cross the bacterial cell membrane. mdpi.comnih.gov

Bacterial growth inhibition assays are a fundamental tool in assessing the antimicrobial efficacy of these compounds. These assays determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. For instance, certain silver(I) complexes have demonstrated significant activity against a wide range of both Gram-positive and Gram-negative bacteria. mdpi.com Some silver(I) complexes with specific phosphine and thioamide ligands have shown moderate in vitro antibacterial activity against strains like B. cereus, S. aureus, and E. coli. nih.gov The results of these assays are often presented in tables detailing the MIC values against various bacterial strains.

Compound/ComplexBacterial StrainActivity/ObservationSource
Diphosphine-containing silver(I) complexes (e.g., [AgCl(mtdztH)(xantphos)])Gram-(+) and Gram-(–) bacteriaBroad-spectrum antibacterial activity with IC50 values as low as 4.6 μΜ. mdpi.com
Ag(Imt)2(PPh3)E. coli, P. aeruginosa (Gram-(–))Significant activity reported. mdpi.com
Homoleptic and heteroleptic silver(I) complexes with diphosphane (B1201432) and thioamide ligandsB. cereus, S. aureus (Gram-(+)), E. coli (Gram-(–))Moderate in vitro antibacterial activity. nih.gov
Silver(I) complexes with aminophosphane ligandsGram-positive bacteriaShowed bactericidal activity, suggesting inhibition of peptidoglycan synthesis. core.ac.uk

Metabolic activity studies provide further insight into how these compounds affect bacterial viability. These studies can measure changes in cellular respiration or other metabolic processes upon exposure to the silver complexes.

Investigations into Anticancer and Cytotoxic Effects

Cellular viability studies, such as the MTT assay, are commonly employed to quantify the cytotoxic effects of these compounds. These assays measure the metabolic activity of cells, which is indicative of their viability. The results are typically reported as IC₅₀ values, representing the concentration of the compound required to inhibit the growth of 50% of the cell population. For example, certain silver(I) complexes have shown potent cytotoxic effects against human ovarian, pancreatic, lung, and prostate cancer cell lines, with IC₅₀ values in the low micromolar range. mdpi.com Notably, some complexes exhibit selective toxicity towards cancer cells while being less harmful to normal, healthy cells. nih.gov

The mechanism of anticancer action often involves the induction of apoptosis, or programmed cell death. nih.gov Studies have shown that silver(I) phosphine complexes can trigger apoptosis through various cellular pathways, including mitochondrial disruption and DNA fragmentation. nih.govd-nb.info

Compound/ComplexCancer Cell LineIC₅₀ Value / ObservationSource
[Ag(mtdzt)(PPh3)3] and [Ag(mtdztH)(dppe)(NO3)]nHuman ovarian, pancreatic, lung, and prostate cancerIC₅₀ values in the range of 3.1–24.0 μΜ. mdpi.com
Silver(I) phosphine complexesOesophageal (SNO), Breast (MCF-7), Lung (A549)Substantial cytotoxicity with IC₅₀ values in the low micromolar range. nih.gov
Silver(I) complexes with mixed phosphine and thiazolidine (B150603) ligandsMDA-MB-231 and MCF-7 (breast), HT-29 (colon)Greater in vitro cytotoxicity observed. d-nb.info
Silver(I) thiocyanate-phosphine complexesMCF-7 (breast)Decrease in cellular viability and increase in apoptosis. nih.gov
Silver(I) complexes with diphenyl(p-tolyl) phosphine and thiosemicarbazone derivativesTwo breast and one colon cancer cell linesIC₅₀ concentrations ranging from 2.2 to 4.6 µM. nih.gov

Methodologies for Studying Interactions with Biomolecules

Understanding the interaction of silver-phosphine complexes with essential biomolecules like DNA and proteins is key to deciphering their mechanism of action.

DNA Interaction Studies: DNA is a primary target for many metal-based therapeutic agents. rsc.org Several techniques are used to investigate these interactions:

UV-Vis Spectroscopy: Changes in the ultraviolet-visible absorption spectrum of DNA or the silver complex upon binding can indicate an interaction. mdpi.comnih.gov Hypochromism (a decrease in absorbance) or hyperchromism (an increase in absorbance) and shifts in the wavelength of maximum absorbance can suggest binding modes such as intercalation or groove binding. rsc.org

Viscosity Measurements: The viscosity of a DNA solution is sensitive to changes in its length. mdpi.com Intercalation, where a molecule inserts itself between the base pairs of DNA, typically leads to an increase in the length of the DNA helix and a corresponding increase in viscosity. mdpi.comnih.gov Conversely, non-intercalative binding modes may cause little to no change or even a slight decrease in viscosity. rsc.org

Fluorescence Spectroscopy: Competitive binding studies using fluorescent dyes that bind to DNA, such as ethidium (B1194527) bromide, can indirectly probe the interaction of the silver complex with DNA. nih.gov A decrease in the fluorescence of the dye-DNA adduct upon addition of the silver complex suggests that the complex is displacing the dye and binding to the DNA.

Studies have shown that some silver(I) phosphine complexes can interact with calf-thymus DNA (CT-DNA), with the binding mode potentially being intercalation or electrostatic interactions, depending on the specific complex. nih.govresearchgate.net

Protein Binding: The interaction of silver-phosphine complexes with proteins is another important area of investigation, as these interactions can affect the transport and bioavailability of the compounds and can also be a mechanism of their biological activity.

Integration into Biomaterials and Biomedical Devices

The unique properties of silver-phosphine complexes are being leveraged in the development of advanced biomaterials and medical devices with enhanced functionalities.

Development of Polymer-Silver Complexes for Medical Applications

The incorporation of silver complexes into polymers is a promising strategy for creating materials with antimicrobial properties for medical applications. Vascular grafts, for instance, are susceptible to bacterial colonization, which can lead to severe infections. nih.gov Coating or impregnating these grafts with silver-based compounds can help prevent such complications. nih.govbbraun.com

Chitosan, a biocompatible and biodegradable polymer, has been shown to effectively form complexes with silver ions and silver nanoparticles. mdpi.com These chitosan-silver complexes have demonstrated significant antimicrobial activity, making them suitable for applications such as coatings for vascular implants. mdpi.com The ability to control the antimicrobial activity by altering the ligands bound to the silver is a key advantage. For example, while a silver(I) imidazolate complex shows high antibacterial activity, its phosphine adduct may have no antimicrobial effect, highlighting the tunability of these systems. aimspress.com

Design of Bioresorbable Materials for Tissue Engineering Research

Bioresorbable polymers are widely used in tissue engineering to create scaffolds that support tissue regeneration and then degrade over time. researchgate.net These materials, such as polylactic acid (PLA) and polycaprolactone (B3415563) (PCL), are biocompatible and their degradation products are non-toxic. researchgate.net The integration of silver-phosphine complexes into these bioresorbable materials could provide antimicrobial properties to the scaffolds, which is beneficial for preventing infections at the site of tissue regeneration. Smart materials that respond to changes in their environment are also being developed for tissue engineering applications, and the incorporation of silver complexes could add a therapeutic dimension to these advanced materials. idu.ac.id

Challenges and Future Research Directions in Phosphanide;silver Chemistry

Development of Novel Synthetic Strategies for Tailored Structures and Reactivity

A primary obstacle in advancing silver phosphanide (B1200255) chemistry is the lack of controlled and versatile synthetic methodologies. The reactive nature of phosphanide precursors often leads to the formation of ill-defined oligomers or decomposition products rather than discrete, characterizable complexes.

Current Challenges:

Instability of Intermediates: Terminal silver phosphanide complexes are often transient and prone to rapid decomposition. ethz.ch

Lack of Control: Traditional salt metathesis reactions between silver(I) salts and alkali metal phosphides can be difficult to control, leading to mixtures of products or insoluble polymeric materials.

Precursor Accessibility: The synthesis of functionalized phosphanide precursors themselves can be a multi-step and low-yielding process, limiting their broader application. usgs.gov

Future Research Directions: Future synthetic efforts must focus on strategies that provide kinetic or thermodynamic stabilization of the Ag-P bond. A promising avenue is the use of sterically demanding ancillary ligands on the silver center, which can prevent unwanted aggregation and decomposition pathways. The development of one-step, high-yield syntheses for bulky phosphanide sources, such as NaP(SiiPr₃)₂, will be crucial for making these ligands more accessible for exploratory synthesis. acs.org Furthermore, adapting methods from related fields, such as the flux growth used for binary phosphides frontiersin.org or the carefully controlled deprotonation of secondary phosphines in the presence of a silver precursor, could yield novel structural motifs. csic.esmdpi.com

Table 1: Comparison of Synthetic Approaches and Future Goals

Synthetic StrategyCommon ChallengesFuture Research Goals
Salt Metathesis (e.g., AgCl + LiPR₂)Poor solubility; formation of polymers; lack of stoichiometry control.Use of highly soluble precursors; low-temperature reactions; in-situ trapping.
Deprotonation of Secondary PhosphinesRequires non-coordinating bases; potential for side reactions.Development of mild deprotonation agents; one-pot synthesis protocols.
Use of Bulky LigandsLigand synthesis can be complex and costly.Design of modular, easily synthesized bulky ancillary and phosphanide ligands.

Advanced Characterization Techniques for Dynamic Processes and Transient Intermediates

The fleeting nature of many silver phosphanide intermediates makes their structural and electronic characterization exceptionally challenging. Standard techniques like single-crystal X-ray diffraction are often not applicable to species that cannot be isolated.

Current Challenges:

Short Lifetimes: Many key intermediates in silver phosphanide reactions exist for only fractions of a second, precluding conventional analysis.

Complex Mixtures: Reaction pathways may involve multiple dynamic species in equilibrium, complicating spectroscopic analysis.

Future Research Directions: To understand the mechanisms of formation and reactivity, future research must employ advanced characterization techniques capable of probing short-lived species. Cryogenic matrix isolation followed by spectroscopy (UV-Vis, IR) can allow for the direct observation and characterization of highly reactive intermediates, as has been demonstrated for related transient metallophosphinidenes. acs.orgnih.gov The application of in-situ monitoring techniques, such as stopped-flow spectroscopy and advanced NMR methods, will be essential for mapping reaction kinetics and identifying species in solution. frontiersin.org These experimental approaches, when combined with high-level computational studies, will provide a powerful toolkit for elucidating the structures and reaction dynamics of these elusive compounds.

Rational Design of Ligands for Enhanced Catalytic Performance and Selectivity

For silver phosphanides to be useful in catalysis, the ligands involved—both the phosphanide itself and any ancillary ligands on the silver center—must be intelligently designed. The ligand framework dictates the steric and electronic environment of the active site, directly influencing catalytic activity and selectivity.

Current Challenges:

Balancing Stability and Reactivity: Ligands must be able to stabilize the silver phosphanide unit without rendering it catalytically inert.

Limited Ligand Library: The range of well-characterized phosphanide ligands suitable for coordination to silver is currently very small.

Future Research Directions: The rational design of ligands is arguably the most critical frontier. Computational methods, such as Density Functional Theory (DFT), will play a pivotal role in predicting how ligand modifications will affect the properties of the resulting complex. nih.gov There is significant opportunity in exploring bifunctional or "smart" ligands that can actively participate in the catalytic cycle, for instance, through hydrogen bonding or by having a hemilabile arm that can reversibly bind to the metal center. rsc.orgmdpi.com The design of new, sterically tunable BOX ligands has already proven successful in other areas of silver catalysis and could be adapted for phosphanide systems. nih.gov Genetic algorithms are also emerging as a tool for the de novo discovery of optimal ligand structures, moving beyond existing chemical libraries. peerj.com

Exploration of New Catalytic Transformations and Mechanistic Pathways

While silver catalysts, particularly those with phosphine (B1218219) ligands, are known to mediate a range of organic transformations, the catalytic potential of silver phosphanides is virtually uncharted territory. Their unique electronic properties suggest they could enable novel reactivity.

Current Challenges:

Unexplored Reactivity: There is a fundamental lack of knowledge about what types of reactions silver phosphanides can effectively catalyze.

Mechanistic Uncertainty: Without well-defined, stable catalyst precursors, elucidating catalytic mechanisms is nearly impossible.

Future Research Directions: A systematic investigation into the catalytic activity of well-defined silver phosphanide complexes is a key future direction. Initial studies could explore their competence in known silver-catalyzed reactions, such as C-H functionalization, cycloadditions, or borrowing hydrogen reactions, to benchmark their performance against established systems. rsc.orgescholarship.orgnsf.gov Given the known ability of transition metal phosphides to facilitate reactions like hydrodesulfurization or electrocatalytic hydrogen evolution, exploring the competency of molecular silver phosphanides in small molecule activation is another promising avenue. acs.orgresearchgate.net Mechanistic studies, including the identification of catalyst resting states and turnover-limiting steps, will be crucial for rationally improving catalyst performance. escholarship.org

Integration of Phosphanide;Silver Materials into Emerging Technologies

Translating the fundamental chemistry of molecular silver phosphanides into functional materials for real-world applications is a long-term goal. This involves bridging the gap between discrete molecules and solid-state materials like nanoparticles or surface coatings.

Current Challenges:

Scalability: The synthesis of molecular phosphanide complexes is often not scalable to the quantities required for materials applications.

Stability: Molecular complexes may lack the thermal and chemical robustness needed for many technologies.

Future Research Directions: Future research should explore methods to create silver phosphanide-based nanomaterials. This could involve using molecular silver phosphanide complexes as single-source precursors for the chemical vapor deposition (CVD) or colloidal synthesis of silver phosphide (B1233454) nanoparticles with controlled size and composition. Such materials could then be integrated into emerging technologies. For example, their high surface area and unique electronic properties could be harnessed for heterogeneous catalysis. researchgate.net Drawing inspiration from the extensive research into silver nanoparticle-based polymer nanocomposites for biomedical applications, silver phosphanide materials could be explored for their antimicrobial or drug-delivery potential. rsc.orgmdpi.comresearchgate.net

Understanding Structure-Function Relationships at the Atomic and Nanoscale for Targeted Applications

Ultimately, the ability to design silver phosphanide compounds for specific tasks depends on a deep understanding of how their atomic-level structure dictates their macroscopic function.

Current Challenges:

Lack of Data: There is an insufficient number of structurally characterized silver phosphanide compounds to establish clear structure-function relationships.

Complexity of Interfaces: In nanomaterials, the function is often governed by complex surface structures and defects that are difficult to characterize. hnu.edu.cn

Future Research Directions: A concerted effort is needed to build a library of silver phosphanide compounds with systematically varied steric and electronic properties. By combining detailed structural analysis (e.g., X-ray diffraction, X-ray absorption spectroscopy) with functional testing (e.g., catalytic turnover frequency, photocatalytic efficiency, antimicrobial activity), robust correlations can be established. ucl.ac.uk For nanomaterials, advanced techniques like high-resolution transmission electron microscopy (HR-TEM) coupled with theoretical modeling will be essential to understand how surface facets and coordination environments influence properties, as has been done for silver phosphate (B84403). acs.orgcdmf.org.br This fundamental knowledge will enable the future design of silver phosphanide catalysts and materials that are tailored for targeted, high-performance applications.

Q & A

Basic Research Questions

Q. What experimental techniques are critical for characterizing the structural and electronic properties of phosphanide-silver complexes?

  • Methodological Answer : Use X-ray crystallography (XRD) to resolve crystal structures and confirm ligand coordination modes . Pair with nuclear magnetic resonance (NMR) spectroscopy (e.g., 31^{31}P NMR) to analyze electronic environments and bonding interactions . For purity validation, combine elemental analysis (EA) with mass spectrometry (MS). Contradictions in crystallographic vs. spectroscopic data should be resolved via computational modeling (DFT) to verify bond lengths and angles .

Table 1 : Key Characterization Techniques

TechniqueApplicationExample DataLimitations
XRDCrystal structure determinationAtomic coordinates, bond anglesRequires single crystals
31^{31}P NMRLigand environment analysisChemical shifts (ppm)Sensitivity to paramagnetic impurities
EAPurity validation%C, %H, %AgLimited to bulk composition

Q. How can researchers optimize synthetic routes for phosphanide-silver clusters while minimizing undesired byproducts?

  • Methodological Answer : Employ Schlenk-line techniques under inert atmospheres to prevent oxidation. Use stoichiometric control (e.g., Ag:phosphanide ratios) and solvent polarity adjustments (e.g., THF vs. toluene) to direct cluster formation . Monitor reaction progress via in-situ IR spectroscopy to detect intermediates. For reproducibility, document temperature gradients and mixing rates rigorously .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic inactivity of certain phosphanide-silver complexes in cross-coupling reactions?

  • Methodological Answer : Conduct kinetic studies (e.g., Eyring plots) to identify rate-determining steps. Use X-ray absorption spectroscopy (XAS) to probe oxidation states during catalysis. Compare with analogous gold/copper systems to isolate steric/electronic factors. Contradictions between theoretical predictions (DFT) and experimental turnover numbers may arise from solvent coordination effects or aggregation states .

Table 2 : Thermodynamic and Kinetic Data for Ag-Phosphanide Catalysts

ComplexΔG^\ddagger (kJ/mol)TOF (h1^{-1})Observed Byproducts
[Ag(PPh2_2)3_3]85.212Ag nanoparticles
[Ag(PCy3_3)2_2]Cl92.7<1Unreacted ligand

Q. How do steric and electronic ligand modifications influence the stability of phosphanide-silver supramolecular assemblies?

  • Methodological Answer : Synthesize ligands with varying substituents (e.g., biphenyl vs. cyclohexyl) and compare assembly stability via thermogravimetric analysis (TGA) and solubility tests. Use cyclic voltammetry (CV) to correlate redox potentials with electronic effects. Contradictions in stability trends (e.g., bulky ligands reducing solubility but enhancing thermal stability) require multivariate regression analysis .

Q. What strategies resolve discrepancies in reported bond dissociation energies (BDEs) for Ag–P bonds across studies?

  • Methodological Answer : Standardize measurement conditions (e.g., solvent, temperature) and validate methods (e.g., calorimetry vs. computational B3LYP calculations). Cross-reference with crystallographic data to identify systematic biases. Publish raw datasets and error margins to facilitate meta-analyses .

Data Contradiction Analysis

  • Case Study : Conflicting NMR and XRD data for [Ag(PMe3_3)4_4]+^+ may arise from dynamic ligand exchange in solution. Resolve by variable-temperature NMR and solid-state MAS NMR to distinguish static vs. fluxional structures .
  • Recommendation : Use tiered validation—replicate experiments across independent labs and share raw data via repositories (e.g., Zenodo) to ensure transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.